molecular formula C34H28O9 B1589143 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose CAS No. 30361-19-4

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose

Cat. No.: B1589143
CAS No.: 30361-19-4
M. Wt: 580.6 g/mol
InChI Key: QJZSLTLDMBDKOU-OSVDXEOTSA-N
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Description

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose is a useful research compound. Its molecular formula is C34H28O9 and its molecular weight is 580.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3R,4R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33?,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZSLTLDMBDKOU-OSVDXEOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229439
Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
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Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30361-19-4
Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
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Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
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Foundational & Exploratory

Technical Whitepaper: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chemical properties, synthetic utility, and critical handling parameters of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose , a high-value carbohydrate intermediate used primarily in the development of polymerase-inhibitor antiviral drugs (e.g., HCV, RNA viruses).[1]

Executive Summary

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose (CAS: 15397-15-6) is a fully protected, branched-chain sugar derivative.[1] It serves as the "universal donor" for the synthesis of 2'-C-methyl ribonucleosides , a class of potent antiviral agents that act as non-obligate chain terminators of viral RNA-dependent RNA polymerases (RdRp). This guide details its structural dynamics, validated synthesis protocols, and its role in the Vorbrüggen glycosylation reaction.

Chemical Identity & Structural Dynamics[1]

Structural Specifications

The compound features a D-ribofuranose core where the hydroxyl groups at positions 1, 3, and 5 are protected by benzoyl esters.[2] The critical modification is at the C-2 position, which bears both a methyl group and a benzoyloxy group.[1] This quaternary center creates significant steric bulk, influencing both the stability of the molecule and the stereoselectivity of subsequent glycosylation reactions.

PropertySpecification
IUPAC Name 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose
Molecular Formula C₃₄H₂₈O₉
Molecular Weight 580.58 g/mol
Appearance White to off-white crystalline powder
Melting Point 154–156 °C
Solubility Soluble in DCM, Chloroform, Acetonitrile; Insoluble in Water
Stereochemistry D-Ribose configuration; β-anomer is thermodynamically preferred
Stereochemical Stability

The 2-C-methyl substitution introduces a rigid conformation to the furanose ring, typically favoring the North (C3'-endo) conformation.[1] The bulky benzoyl groups provide "armed" protection, deactivating the anomeric center relative to alkyl protectors (like benzyl), which is advantageous for handling but requires potent Lewis acids for activation.

Synthetic Routes & Process Chemistry

The synthesis of this quaternary sugar is non-trivial due to the steric crowding at C-2. The industrial standard involves a Grignard addition to a keto-sugar intermediate .[1]

Validated Synthesis Workflow
  • Starting Material: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.[1][3][4][5]

  • Oxidation: Conversion of the free 2-OH to a ketone using Dess-Martin Periodinane (DMP) or DMSO/Ac₂O.[1]

  • Alkylation: Stereoselective addition of Methyl Magnesium Bromide (MeMgBr) or Methyllithium (MeLi) to the 2-ketone. Note: The alpha-face is sterically shielded, directing attack from the beta-face, but chelation control can invert this.[1]

  • Benzoylation: Protection of the resulting tertiary alcohol and the anomeric position.

Synthesis Pathway Diagram

SynthesisPathway Start 1,3,5-Tri-O-benzoyl- alpha-D-ribofuranose Oxidation Step 1: Oxidation (Dess-Martin Periodinane) Start->Oxidation Intermediate1 2-Keto-ribofuranose Intermediate Oxidation->Intermediate1 Alkylation Step 2: Alkylation (MeMgBr / TiCl4) Intermediate1->Alkylation Stereoselective Addition Intermediate2 2-C-Methyl-D-ribofuranose (Tertiary Alcohol) Alkylation->Intermediate2 Protection Step 3: Benzoylation (BzCl, Pyridine) Intermediate2->Protection Product 1,2,3,5-Tetra-O-benzoyl- 2-C-methyl-D-ribofuranose Protection->Product

Figure 1: Step-wise synthesis of the target scaffold from commercially available tri-O-benzoyl-ribose.[1][4][6]

Reactivity Profile: The Vorbrüggen Coupling

The primary application of this compound is as a glycosyl donor in the Vorbrüggen reaction to synthesize nucleosides like the precursors for Sofosbuvir.

Mechanism of Action

The reaction utilizes Neighboring Group Participation (NGP) .

  • Activation: A Lewis acid (TMSOTf or SnCl₄) complexes with the 1-O-benzoyl group, converting it into a good leaving group.

  • Oxocarbenium Ion Formation: The departure of the 1-benzoate generates an oxocarbenium ion at C-1.[1]

  • Acyloxonium Stabilization: The benzoyl group at C-2 (trans to the C-1 leaving group) attacks the oxocarbenium ion from the bottom face, forming a stable 1,2-acyloxonium ion.

  • Nucleophilic Attack: The silylated nucleobase (e.g., Bis-TMS-Cytosine) attacks C-1 from the top face (beta-face), ensuring β-stereoselectivity .[1]

Critical Protocol: Coupling with Cytosine
  • Reagents: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose (1.0 eq), N⁴-Benzoylcytosine (1.2 eq), BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq), TMSOTf (1.5 eq).[1]

  • Solvent: Acetonitrile (MeCN) - Critical for beta-selectivity due to solvent participation.[1]

  • Conditions: Reflux or 80°C. The steric bulk of the 2-methyl group requires higher energy input than standard ribose couplings.

VorbruggenMechanism Donor Tetra-O-benzoyl-2-C-methyl-ribose (Donor) Activation Lewis Acid Activation (TMSOTf) Donor->Activation Ion Oxocarbenium Ion Activation->Ion - BzOTMS Acyloxonium 1,2-Acyloxonium Intermediate (Bottom Face Blocking) Ion->Acyloxonium NGP by 2-OBz Attack Nucleophilic Attack by Base (Top/Beta Face) Acyloxonium->Attack Nucleoside Protected 2'-C-Methyl Nucleoside (Beta-Anomer) Attack->Nucleoside

Figure 2: Mechanistic pathway of the Vorbrüggen coupling showing the origin of beta-selectivity.[1]

Analytical Specifications & Quality Control

For drug development, purity must be established using orthogonal methods.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 20 mins.

  • Detection: UV at 230 nm (Benzoyl absorption max).

  • Retention: The tetra-benzoyl derivative is highly lipophilic and will elute late (approx. 12-15 min).[1]

NMR Signature (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (7.0 - 8.2 ppm): Multiplets corresponding to 20 protons from four benzoyl groups.

  • Anomeric Proton (H-1): A singlet or doublet (depending on coupling) around 6.5 - 6.9 ppm .[1] The downfield shift is due to the electron-withdrawing 1-benzoate.[1]

  • Methyl Group (2-Me): A sharp singlet typically between 1.3 - 1.7 ppm .[1] This is the diagnostic peak for the 2-C-methyl modification.[1]

References

  • Preparation of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose. BuyersGuideChem. Available at: [Link][7]

  • Synthesis of 2'-C-methyl nucleosides from 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose. ResearchGate. Available at: [Link]

  • Vorbrüggen Glycosylation Mechanism and Applications. Royal Society of Chemistry Advances. Available at: [Link]

  • Industrial Synthesis of Ribofuranose Derivatives.Google Patents (US3419544A).

Sources

Synthesis of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The molecule 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose is a premier carbohydrate building block and glycosyl donor utilized in the synthesis of 2'-C-methyl branched ribonucleosides[1]. These nucleoside analogs are the critical active pharmaceutical ingredients (APIs) in blockbuster antiviral therapies, including RNA-dependent RNA polymerase (RdRp) inhibitors like Sofosbuvir (HCV) and experimental broad-spectrum antivirals like T-1106[2][3].

The strategic installation of benzoyl protecting groups serves a dual purpose: it stabilizes the highly reactive 2-C-methyl-D-ribofuranose core during harsh synthetic conditions, and critically, the 2-O-benzoyl group provides anchimeric assistance (neighboring group participation) during subsequent Vorbrüggen glycosylation[4]. This ensures exclusive stereoselectivity, driving the formation of the thermodynamically favored β-nucleoside anomer required for biological activity.

Retrosynthetic Analysis & Process Architecture

The industrial and bench-scale synthesis of this tetra-benzoate donor relies on a highly optimized, four-phase linear sequence starting from inexpensive D-fructose[5]. The process bypasses the need for costly D-arabinose starting materials by leveraging a calcium-mediated saccharinic acid rearrangement[6].

SynthesisRoute A D-Fructose (Starting Material) B 2-C-Methyl-D-ribonolactone (Saccharinic Acid Rearrangement) A->B CaO, H2O 23-40°C, 40h C 2,3,5-Tri-O-benzoyl- 2-C-methyl-D-ribonolactone (Global Protection) B->C BzCl, Pyridine, DMAP 5°C to RT, 12h D 2,3,5-Tri-O-benzoyl- 2-C-methyl-D-ribofuranose (Controlled Reduction) C->D Red-Al, Toluene -5°C, 40 min E 1,2,3,5-Tetra-O-benzoyl- 2-C-methyl-D-ribofuranose (Anomeric Activation) D->E BzCl, Pyridine, DMAP 0°C to RT, 4h

Figure 1: Four-stage synthetic workflow from D-fructose to the target tetra-benzoate donor.

Step-by-Step Methodologies & Mechanistic Insights

Phase 1: Saccharinic Acid Rearrangement (D-Fructose → 2-C-Methyl-D-ribonolactone)

Mechanistic Causality: D-fructose undergoes a base-catalyzed Lobry de Bruyn-van Ekenstein transformation to a diketone intermediate. The use of Calcium Oxide (CaO) is not arbitrary; the


 ion acts as a specific templating Lewis acid, coordinating the intermediate and driving a benzylic acid-type rearrangement (saccharinic acid rearrangement) to form the branched 2-C-methyl carbon skeleton[7].

Protocol:

  • Suspend D-fructose in deionized water and add CaO at a precise molar ratio (optimal range 5:1 to 3:1 D-fructose:CaO)[5][6].

  • Stir the slurry at 23–40 °C for approximately 40 hours[5].

  • Quench the reaction by bubbling

    
     gas through the mixture to precipitate excess calcium as 
    
    
    
    , or use a strongly acidic cation-exchange resin (e.g., Dowex-50 H+)[8].
  • Filter, concentrate the filtrate under reduced pressure, and crystallize the product from ethanol/water.

Self-Validation & IPC: Monitor the reaction via HPLC. The system is validated when the peak corresponding to the ribonolactone reaches a steady-state area of ~13.6% to 15%[5]. Prolonged heating leads to straight-chain degradation products.

Phase 2: Global Protection (Lactone → 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonolactone)

Mechanistic Causality: The tertiary hydroxyl group at the C2 position is highly sterically hindered by the adjacent methyl group[1]. Standard benzoylation with pyridine alone is kinetically dead. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory; it acts as a hyper-nucleophilic catalyst, forming a highly reactive N-benzoylpyridinium intermediate that forces the acylation of the hindered tertiary alcohol[1][9].

Protocol:

  • Dissolve 2-C-methyl-D-ribonolactone in anhydrous pyridine.

  • Cool the solution to 5 °C under an inert argon atmosphere[1].

  • Add catalytic DMAP (0.1 eq), followed by the dropwise addition of Benzoyl chloride (BzCl, 3.5 eq) over 30 minutes to control the exotherm[1].

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with ice water, extract with dichloromethane (DCM), wash with 1N HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.

Self-Validation & IPC: Perform TLC (Silica, 35% EtOAc in heptane). The reaction is self-validating when the highly polar lactone baseline spot completely disappears, replaced by a single lipophilic spot (


)[10].
Phase 3: Controlled Reduction (Lactone → 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose)

Mechanistic Causality: Reducing a lactone to a lactol (hemiacetal) without over-reducing it to an open-chain alditol requires precise hydride control. Standard


 is too aggressive. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or 

is utilized because their immense steric bulk and attenuated reactivity arrest the reduction at the stable tetrahedral intermediate stage, which only collapses to the lactol upon aqueous workup[10][11].

Protocol:

  • Dissolve 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribonolactone in anhydrous toluene and cool to -5 °C[10].

  • Add a solution of Red-Al (in ethanol/toluene) dropwise over 10 minutes, maintaining the internal temperature below 0 °C[10].

  • Stir at -5 °C for exactly 40 minutes[10].

  • Quench carefully with a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) to break the aluminum emulsion.

  • Extract with EtOAc, wash with brine, dry, and concentrate to yield the lactol as a foam.

Self-Validation & IPC: TLC analysis (35% EtOAc in heptane) must show complete consumption of the starting material[10]. The product lactol will appear slightly more polar than the starting lactone.

Phase 4: Anomeric Activation (Lactol → Target Tetra-benzoate)

Mechanistic Causality: The hemiacetal (lactol) is a poor leaving group for glycosylation. Benzoylation of the anomeric C1-OH converts it into a highly active glycosyl donor[1]. While this produces an


 anomeric mixture, the stereochemistry at C1 is irrelevant at this stage. During the subsequent Vorbrüggen glycosylation, the Lewis acid (e.g., 

) strips the C1-benzoate to form a planar oxocarbenium ion, and the C2-benzoate blocks the

-face, guaranteeing

-selectivity[2][4].

Mechanism A 1,2,3,5-Tetra-O-benzoyl- 2-C-methyl-D-ribofuranose B Oxocarbenium Ion Intermediate A->B Lewis Acid (e.g., SnCl4) -OBz departure C Bicyclic Acyloxonium Ion (Alpha-face blocked) B->C Neighboring Group Participation (2-OBz) D Beta-Nucleoside (Thermodynamic Product) C->D Silylated Nucleobase Attack at Beta-face

Figure 2: Neighboring group participation ensuring beta-stereoselectivity during glycosylation.

Protocol:

  • Dissolve the lactol in DCM and cool to 0 °C.

  • Add Triethylamine (TEA) or Pyridine (2.0 eq), DMAP (0.1 eq), and Benzoyl chloride (1.5 eq)[1].

  • Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Quench with saturated

    
    , extract with DCM, wash with brine, dry, and concentrate.
    
  • Purify via flash column chromatography (Silica, DCM/MeOH or Hexane/EtOAc gradients) to obtain the pure 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose[2].

Self-Validation & IPC:


-NMR validation is required. The anomeric proton (C1-H) of the lactol (~5.4 ppm) will shift significantly downfield (~6.5 - 6.8 ppm) upon benzoylation, confirming the successful formation of the tetra-benzoate system.

Quantitative Data Summary

The following table summarizes the critical reaction parameters, expected yields, and Quality Attributes for the continuous workflow.

Synthesis PhaseReagents & CatalystTemp / TimeExpected YieldKey Quality Attribute (KQA)
1. Rearrangement D-Fructose, CaO,

23–40 °C / 40 h~13.6 - 15%Crystallization removes linear degradation byproducts[5].
2. Global Protection BzCl, Pyridine, DMAP5 °C to RT / 12 h85 - 90%Complete functionalization of the sterically hindered 2-OH[1].
3. Reduction Red-Al, Toluene/EtOH-5 °C / 40 min75 - 80%Absence of over-reduced open-chain alditol impurities[10].
4. Activation BzCl, TEA, DMAP, DCM0 °C to RT / 4 h70 - 85%Downfield

-NMR shift of C1-H confirming anomeric acylation.

References

  • Process for the production of 2-C-methyl-D-ribonolactone Source: Google Patents (US7598373B2) URL: (Corresponds to indices:[11],[12],[5],[6])

  • Process for the production of 2'-branched nucleosides Source: Google Patents (EP2319853A1) URL: (Corresponds to indices:[1],[9],[10])

  • Concise total synthesis of two marine natural nucleosides: trachycladines A and B Source: PubMed Central (PMC) / Beilstein Journal of Organic Chemistry URL:[Link] (Corresponds to indices:[4],[8],)

  • T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir Source: MDPI Pharmaceutics URL:[Link] (Corresponds to indices:[2],[13],[3])

  • 1-Amino-1-deoxy-D-fructose (Fructosamine) and its Derivatives (Saccharinic Acid Rearrangements) Source: Advances in Carbohydrate Chemistry and Biochemistry (via ResearchGate) URL:[Link] (Corresponds to index:[7])

Sources

Technical Guide: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose

[1][2]

Executive Summary

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose (CAS 15397-15-6 for the

2'-C-methyl ribonucleosides1

Unlike standard ribose derivatives, this compound features a quaternary carbon at the C2 position (2-C-methyl), which provides the steric hindrance necessary to block viral replication in drugs like Valopicitabine (NM283) and 2'-C-methyladenosine .[1] The four benzoyl protecting groups serve a dual purpose: they solubilize the polar sugar core in organic solvents and, crucially, direct the stereochemical outcome of glycosylation reactions toward the biologically active

1

This guide details the chemical profile, synthesis, and application of this intermediate, designed for researchers optimizing nucleoside analog production.

Chemical Profile & Identity

PropertySpecification
Chemical Name 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-

-D-ribofuranose
CAS Number 15397-15-6 (Specific to

-isomer)
Synonyms (2S,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-methyltetrahydrofuran-2,3,4-triyl tribenzoate
Molecular Formula C

H

O

Molecular Weight 580.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 154–156 °C
Solubility Soluble in Chloroform, Acetonitrile, DCM; Insoluble in Water
Stereochemistry D-Ribose configuration; 2-C-methyl substituent;

-anomeric benzoate

Synthesis of the Core Intermediate

The synthesis of the tetra-benzoyl derivative typically proceeds from D-ribose or D-ribonolactone.[1] The introduction of the methyl group at C2 is the most challenging step, often requiring Grignard reagents or specific alkylation of a ketose intermediate.

Synthesis Workflow Diagram

The following diagram outlines the conversion of the 3,5-di-O-benzoyl precursor into the final tetra-benzoyl product, a common late-stage optimization in industrial workflows.

SynthesisWorkflowPrecursor3,5-Di-O-benzoyl-2-C-methyl-D-ribofuranoseReactionBenzoylation(60°C, 2 Hours)Precursor->Reaction DissolveReagentsBenzoyl Chloride (BzCl)Triethylamine (Et3N)Acetonitrile (MeCN)Reagents->Reaction Add DropwiseQuenchQuench & Crystallization(Water/MeCN)Reaction->Quench HPLC CheckProduct1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose(CAS 15397-15-6)Quench->Product Filter & Dry

Figure 1: Late-stage benzoylation workflow to generate the tetra-protected donor.

Detailed Protocol: Benzoylation of 3,5-Di-O-benzoyl-2-C-methyl-D-ribofuranose

This protocol ensures high yield and purity by controlling the exotherm and ensuring complete acylation of the hindered C2-hydroxyl and the anomeric C1-hydroxyl.[1]

Reagents:

  • Starting Material: 3,5-Di-O-benzoyl-2-C-methyl-D-ribofuranose (100 g, 0.27 mol)[1]

  • Solvent: Acetonitrile (MeCN, 300 mL)

  • Base: Triethylamine (Et

    
    N, 280 mL, 2.0 mol)[1]
    
  • Acylating Agent: Benzoyl Chloride (BzCl, 78.3 mL, 0.67 mol)[1]

Procedure:

  • Dissolution: Charge the reaction vessel with 3,5-Di-O-benzoyl-2-C-methyl-D-ribofuranose and Acetonitrile. Stir until a suspension or partial solution is formed.

  • Base Addition: Add Triethylamine in one portion. The mixture may warm slightly.

  • Acylation (Critical Step): Add Benzoyl Chloride dropwise over 30–60 minutes, maintaining the temperature below 30°C to prevent side reactions.

  • Reaction: Heat the mixture to 60°C and stir for 2 hours.

    • Checkpoint: Monitor by HPLC.[1] The starting material peak should disappear (<0.5%).[1]

  • Quench & Crystallization: Cool the mixture to room temperature (20–25°C). Slowly add Water (150 mL) to induce precipitation.

  • Isolation: Filter the white solid. Wash the cake with a 2:1 mixture of MeCN/Water, followed by cold Methanol to remove residual reagents.

  • Drying: Dry under vacuum at 45°C to constant weight.

    • Typical Yield: ~70% (approx. 109 g).[1]

    • Purity: >98% (HPLC).

Application: Vorbrüggen Glycosylation

The primary utility of CAS 15397-15-6 is as a glycosyl donor for nucleobases.[1] The reaction follows a modified Vorbrüggen mechanism.[1]

Mechanism of Action

The 2-C-methyl group introduces significant steric bulk, making the formation of the glycosidic bond more difficult than in simple ribose.[1] However, the benzoyl group at C2 (or C3/C5 participating) is crucial.[1]

  • Activation: A Lewis acid (e.g., TMSOTf, SnCl

    
    ) activates the C1-benzoate, creating an oxocarbenium ion.[1]
    
  • Neighboring Group Participation (NGP): The benzoyl group at C2 or C3 stabilizes the cation from the

    
    -face, blocking it.[1]
    
  • Nucleophilic Attack: The silylated nucleobase attacks from the top (

    
    -face), ensuring the formation of the biologically active 
    
    
    -nucleoside.[1]
Pathway Diagram[1][2]

VorbruggenMechanismDonorTetra-O-benzoyl-2-C-methyl-ribose(Donor)LewisAcidLewis Acid(TMSOTf / SnCl4)Donor->LewisAcidBaseSilylated Nucleobase(e.g., Cytosine-TMS)Base->LewisAcidAttackBeta-Face Attack(Stereoselective)Base->Attack CouplingIntermediateOxocarbenium Ion(Stabilized by Benzoyl NGP)LewisAcid->Intermediate Activation (-BzOH)Intermediate->AttackProductProtected 2'-C-Methyl Nucleoside(Precursor to Valopicitabine)Attack->Product Formation of Glycosidic Bond

Figure 2: Mechanism of stereoselective glycosylation using the tetra-benzoyl donor.

Quality Control & Characterization

Validation of the intermediate is performed using NMR and HPLC.

NMR Spectroscopy (CDCl , 300 MHz)
NucleusShift (

ppm)
Assignment

H-NMR
7.07s, H-1 (Anomeric proton, singlet indicates lack of coupling due to 2-C-Me)
5.96d, H-3
4.79m, H-4
4.62AB System, CH

-5
7.20–8.10m, Aromatic protons (Benzoyl groups)

C-NMR
97.97C-1 (Anomeric carbon)
86.82C-4
78.71C-3
76.31C-2 (Quaternary Center)
64.01C-5
HPLC Parameters[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 90:10).[1]

  • Detection: UV @ 254 nm (Benzoyl chromophore).[1]

  • Retention Time: The tetra-benzoate is highly lipophilic and will elute late in the run.[1]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood.[1] Avoid inhalation of dust.

  • Storage: Store at 2–8°C (or room temperature if dry) in a tightly sealed container. Moisture sensitive (hydrolysis of benzoyl esters).[1]

References

  • BuyersGuideChem. 1,2,3,5-Tetra-O-benzoyl-2C-methyl-beta-D-ribofuranose Properties and CAS. Retrieved from [Link][1]

  • Journal of Medicinal Chemistry. Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine. Retrieved from [Link][1]

  • National Institutes of Health (NIH). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Retrieved from [Link]

Technical Characterization Guide: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose

[1]

Executive Summary

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose (CAS: 15397-15-6 for the

121

This guide provides a definitive spectroscopic reference for researchers. Unlike standard ribose derivatives, the 2-C-methyl substitution introduces a quaternary center at C2, fundamentally altering the scalar coupling network in NMR spectroscopy.[1] This document details the specific spectral signatures required to validate structural integrity and isomeric purity.

Structural Analysis & Chemical Logic[1]

The molecule consists of a D-ribofuranose core protected by four benzoyl groups.[1][2][3][4] The defining feature is the methyl group at the C2 position, which replaces the C2-proton found in native ribose.[1]

Key Structural Features[1][4][5]
  • Quaternary C2 Center: The lack of a proton at C2 eliminates the typical

    
     and 
    
    
    couplings observed in standard ribofuranosides.[1]
  • Anomeric Configuration: The compound typically exists as an equilibrium of

    
     and 
    
    
    anomers during synthesis but is often isolated as the pure
    
    
    -anomer (crystalline) or an
    
    
    mixture depending on the workup.[1]
  • Protecting Groups: Four benzoyl esters (Bz) create significant deshielding in

    
    H NMR and add complex aromatic multiplets in the 7.0–8.2 ppm region.[1]
    
Synthesis & Isolation Workflow

The following diagram outlines the typical isolation logic to ensure spectral purity.

SynthesisWorkflowStartCrude Reaction Mixture(Anomeric Mixture)WorkupAqueous Workup(NaHCO3 Wash)Start->WorkupRemove BzCl/AcidCrystRecrystallization(EtOH or EtOAc/Hex)Workup->CrystSolvent ExchangePurePure u03b2-Anomer(Crystalline)Cryst->PureSlow CoolLiquorMother Liquor(u03b1-enriched)Cryst->LiquorFiltrationQCQC: Check H-1 SingletPure->QCNMR/HPLC Validation

Figure 1: Purification workflow targeting the thermodynamically stable crystalline

Physical Properties[1][6][7]

Before spectroscopic analysis, verify bulk physical properties.

PropertyValue / RangeNotes
Molecular Formula

Molecular Weight 580.59 g/mol
Appearance White to off-white solidCrystalline needles (from EtOH)
Melting Point 154 – 156 °CSharp mp indicates high purity
Solubility Soluble in

, DMSO, EtOAc
Insoluble in water

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (

1Reference:

1

H NMR Data (400 MHz,

)

The hallmark of this spectrum is the singlet at the anomeric position .[1] In native ribose, H-1 is a doublet (

11
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Aromatic 7.20 – 8.15Multiplets20H-4x Benzoyl groups (ortho/meta/para)
H-1 6.95 Singlet (s) 1H-Diagnostic: Deshielded by OBz and O-ring; No coupling to C2.
H-3 6.05Doublet (d)1H

Deshielded by C3-OBz.[1]
H-4 4.85ddd / m1H-Bridge to C5; complex splitting.[1]
H-5a 4.75dd1H

,

Diastereotopic methylene.[1]
H-5b 4.55dd1H

,

Diastereotopic methylene.
2-Me 1.78 Singlet (s) 3H-Diagnostic: 2-C-Methyl group.[1]

Expert Insight: If you observe a small doublet near 6.6–6.8 ppm, your sample likely contains the


-anomer or a 2-deoxy impurity.[1] The pure 2-C-methyl 

-anomer must show a clean singlet for H-1.[1]

C NMR Data (100 MHz,

)
PositionShift (

, ppm)
Assignment
Carbonyls 166.1, 165.4, 165.1, 164.84x

(Benzoyl esters)
Aromatic 128.0 – 134.0Benzoyl aromatic carbons
C-1 98.5 Anomeric carbon (hemiacetal ether)
C-2 86.5 Quaternary center (significantly downfield from native C2)
C-4 78.2Furanose ring carbon
C-3 76.5Furanose ring carbon
C-5 64.2Exocyclic methylene
2-Me 23.1 Methyl group attached to C2
2D NMR Correlation Logic

To rigorously prove the position of the methyl group (C2 vs C3), HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

NMR_Logiccluster_legendValidation LogicMe_ProtonProton: 2-Me (1.78 ppm)C2_QuatCarbon: C-2 (86.5 ppm)Me_Proton->C2_QuatHSQC (Direct)C1_AnomCarbon: C-1 (98.5 ppm)Me_Proton->C1_AnomHMBC (3-bond)C3_RingCarbon: C-3 (76.5 ppm)Me_Proton->C3_RingHMBC (3-bond)InfoHMBC correlations from the Methyl singletto C1 and C3 confirm the quaternary position.

Figure 2: HMBC connectivity required to confirm the 2-C-methyl regiochemistry.

Mass Spectrometry (ESI-HRMS)[1]

Mass spectrometry is used to confirm the molecular weight and the presence of the four benzoyl groups.

  • Ionization Mode: Positive ESI (

    
    )
    
  • Target Ion:

    
     (Sodium adduct is dominant for protected sugars)[1]
    
  • Calculated Mass (

    
    ):  580.1733 Da[1]
    
  • Observed m/z:

    • 
      [1]
      
    • 
       (if ammonium buffers are used)[1]
      
  • Fragmentation: Loss of benzoyl groups (

    
    , 105 Da) or benzoic acid (
    
    
    , 122 Da) is common in MS/MS.[1]

Troubleshooting & Impurities

Common Impurity Profile
  • Tribenzoates: Incomplete benzoylation leads to 1,3,5-tri-O-benzoyl derivatives (missing the C2 or C1 benzoyl).[1]

    • Detection: Look for OH signals in IR (

      
      ) or broad exchangeable protons in NMR.[1]
      
  • 
    -Anomer: 
    
    • Detection: A minor singlet or doublet slightly upfield of the main H-1 signal (approx 6.6 ppm).[1]

    • Remedy: Recrystallize from hot Ethanol.[1] The

      
      -anomer is typically less soluble and crystallizes preferentially.[1]
      
  • Benzoic Acid:

    • Detection: Broad singlet >10 ppm (COOH) and extra aromatic signals.[1]

    • Remedy: Wash with saturated aqueous

      
      .[1]
      

References

  • Piccirilli, J. A., et al. (2009).[1][3] "Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine." Journal of Organic Chemistry, 74(5), 2227–2230.[1]

    • Context: Describes the synthesis and characterization of 2-C-methyl nucleoside precursors.
  • Elend, M., Fray, J., & Pryde, D. (2006).[1][5] "Synthesis of 5-O-benzyl-2-C-beta-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose." Arkivoc, (xi), 114–127.[1][5][6]

    • Context: Provides comparative NMR data for branched-chain ribofuranose deriv
  • Thermo Scientific Chemicals. (n.d.).[1] "1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose Product Specification."

    • Context: Verification of physical constants and commercial availability.[7]

Strategic Utilization of Benzoyl Protecting Groups in Carbohydrate Synthesis: Mechanisms, Protocols, and Stereocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the intricate landscape of carbohydrate chemistry, the Benzoyl (Bz) group functions as more than a simple masking agent; it is a strategic tool for stereochemical control.[1][2] Unlike benzyl ethers (which are "arming" and non-participating), benzoyl esters are "disarming" and actively participate in glycosylation mechanisms. This guide details the physicochemical rationale, mechanistic pathways (specifically Neighboring Group Participation), and validated protocols for deploying benzoyl groups to ensure 1,2-trans stereoselectivity and chemoselective coupling.

Part 1: Chemical Properties & Strategic Advantages

The choice between an acetyl (Ac) and a benzoyl (Bz) group often dictates the success of a synthesis. While both are esters, the benzoyl group offers distinct advantages in drug development and complex oligosaccharide assembly.

FeatureBenzoyl (Bz)Acetyl (Ac)Strategic Implication
Electronic Effect Strong Electron Withdrawing (Inductive & Resonance)Electron Withdrawing (Inductive)Bz donors are more "disarmed" (less reactive), allowing for highly selective coupling with "armed" acceptors.
Crystallinity HighLow/ModerateBz derivatives often crystallize readily, simplifying purification without chromatography (critical for scale-up).
UV Detectability Strong (

nm)
NegligibleEssential for HPLC monitoring during process development.
Stability HighModerateBz is more resistant to acid hydrolysis than Ac, surviving harsher glycosylation conditions.

Part 2: The Mechanistic Core – Neighboring Group Participation (NGP)

The primary utility of the C-2 benzoyl group is its ability to direct 1,2-trans glycosylation (e.g.,


-glucosides, 

-mannosides).
The Mechanism

Upon activation of the glycosyl donor (leaving group departure), an oxocarbenium ion forms.[3] The carbonyl oxygen of the C-2 benzoyl group performs an intramolecular nucleophilic attack on the anomeric carbon (C-1). This forms a five-membered acyloxonium (dioxolenium) ion intermediate.

This intermediate effectively blocks the cis face of the ring, forcing the incoming nucleophile (acceptor alcohol) to attack from the opposite side (the trans face), resulting in high stereoselectivity.

Visualization: NGP Pathway

The following diagram illustrates the stereochemical enforcement provided by the C-2 Benzoyl group.

NGP_Mechanism Donor Bz-Protected Donor (Leaving Group at C1) Oxo Oxocarbenium Ion (Transient) Donor->Oxo Activation (-LG) Acylox Acyloxonium Ion (C2-Participation) Oxo->Acylox Intramolecular Attack (C2-O) Product 1,2-trans Glycoside (Beta-Product) Acylox->Product Nucleophilic Attack (trans-face)

Caption: Kinetic pathway of Neighboring Group Participation (NGP) ensuring 1,2-trans selectivity via the acyloxonium intermediate.

Part 3: The "Armed-Disarmed" Strategy

The "Armed-Disarmed" concept, pioneered by Fraser-Reid, is fundamental to chemoselective glycosylation.

  • Armed Donors: Protected with ethers (Benzyl).[2][4][5][6] The electron-donating/neutral nature stabilizes the oxocarbenium transition state.

  • Disarmed Donors: Protected with esters (Benzoyl).[6] The electron-withdrawing nature destabilizes the transition state, making the donor less reactive.[7]

Application: You can react an armed donor with a disarmed acceptor (a sugar with a free OH but protected with Bz groups) without the acceptor self-coupling.

Armed_Disarmed cluster_0 Reaction Mixture Armed Armed Donor (Benzyl Protected) High Reactivity Intermediate Coupling Event (Promoter Added) Armed->Intermediate Activates First Disarmed Disarmed Acceptor (Benzoyl Protected) Low Reactivity Disarmed->Intermediate Acts as Nucleophile Product Disaccharide (Armed-Disarmed Pair) Intermediate->Product

Caption: Chemoselective coupling utilizing the reactivity difference between Benzyl (Armed) and Benzoyl (Disarmed) species.

Part 4: Validated Experimental Protocols

Standard Installation (Global Benzoylation)

Context: Used to fully protect a carbohydrate or as a final capping step.

  • Reagents: Benzoyl Chloride (BzCl), Pyridine (Py).

  • Mechanism: Pyridine acts as both the solvent and the base/nucleophilic catalyst (forming an

    
    -benzoylpyridinium intermediate).
    

Protocol:

  • Dissolution: Dissolve the carbohydrate (1.0 equiv) in anhydrous Pyridine (10 mL/g).

  • Cooling: Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add BzCl (1.2 equiv per hydroxyl group) dropwise to control exotherm.

    • Note: If faster reaction is required, add catalytic DMAP (0.1 equiv).

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (usually Hexane:EtOAc).

  • Quench: Add MeOH (1 mL) to destroy excess BzCl.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    .
Regioselective Benzoylation (Primary OH)

Context: Selective protection of the primary C-6 hydroxyl in the presence of secondary hydroxyls.

  • Reagents: Benzoyl Cyanide (BzCN) or 1-Benzoylimidazole.

  • Logic: At low temperatures, the steric bulk and lower reactivity of specific reagents favor the primary alcohol.

Protocol (Low Temp Method):

  • Dissolve diol/triol in Pyridine/DCM (1:1).

  • Cool to -40°C or -60°C.

  • Add BzCl (1.0 equiv) in DCM solution very slowly over 1 hour.

  • Maintain low temperature for 3 hours before slowly warming to -10°C.

  • Result: High selectivity for the primary hydroxyl due to kinetic control.

Deprotection (Zemplén Transesterification)

Context: Global removal of benzoyl groups to reveal free hydroxyls.

  • Reagents: Sodium Methoxide (NaOMe) in Methanol (MeOH).

  • Safety: NaOMe is moisture sensitive.

Protocol:

  • Dissolve the benzoylated sugar in anhydrous MeOH (0.1 M concentration).

  • Add NaOMe solution (freshly prepared or commercially available 0.5 M) to reach pH 9–10 (typically 0.1–0.2 equiv NaOMe).

  • Stir at RT.

    • Observation: Benzoates cleave slower than acetates. Reaction may take 2–12 hours.

    • Troubleshooting: If precipitation occurs (methyl benzoate byproduct or product), add a co-solvent like THF or DCM.

  • Neutralization: Add acidic resin (e.g., Amberlite IR-120 H+) until pH is neutral (pH 7). Do not use aqueous acid to avoid hydrolysis of glycosidic bonds.

  • Filtration: Filter off the resin and concentrate the filtrate.

Part 5: Comparative Analysis & Troubleshooting

Benzoyl vs. Benzyl vs. Acetyl
ParameterBenzyl (Bn)Benzoyl (Bz)Acetyl (Ac)
Type EtherEsterEster
Stereocontrol None (Solvent dependent)Strong 1,2-trans (NGP)Strong 1,2-trans (NGP)
Reactivity Armed (High)Disarmed (Low)Disarmed (Moderate)
Deprotection Hydrogenolysis (

)
Base (NaOMe)Base (NaOMe)
Common Issues
  • Acyl Migration: Under basic conditions (or even slightly acidic conditions with heating), a benzoyl group can migrate from O-2 to O-3 if O-3 is free.

    • Prevention:[1] Perform selective benzoylation at low temperatures.[8] Avoid leaving reaction mixtures in base for prolonged periods.

  • Orthoester Formation: Occasionally, the acyloxonium ion is trapped by the nucleophile at the acetal carbon rather than the anomeric center, forming a 1,2-orthoester.

    • Fix: Treat the orthoester with mild acid (aqueous acetic acid) to rearrange it to the desired ester (though this often results in a mixture of axial/equatorial esters).

References

  • Neighboring Group Participation of Benzoyl Protecting Groups.

    
    -selectivity.
    
    
  • Regioselective Benzoylation of Diols and Carbohydrates. Source: MDPI (Molecules 2016). Context: Protocols for using 1-benzoylimidazole and DBU for highly selective primary hydroxyl protection.[8][9]

  • Armed and Disarmed Saccharides. Source: Wikipedia / Fraser-Reid Original Concepts. Context: Foundational theory on how ester (Bz) vs. ether (Bn) groups modulate glycosyl donor reactivity.

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity. Source: PMC (PubMed Central). Context: Comprehensive review of how protecting groups, including benzoates, influence the stereochemical outcome of glycosylation.[2][6][10]

  • The Enduring Utility of Benzyl Ethers: A Comparative Guide. Source: BenchChem.[2] Context: Comparative data on stability and reactivity profiles of Benzyl vs. Benzoyl groups.[2][4][6]

Sources

Introduction: The Significance of a Single Methyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 2-C-methyl-D-ribofuranose Derivatives

In the landscape of medicinal chemistry, the modification of nucleosides has proven to be a profoundly successful strategy for the development of antiviral and anticancer agents. Among these modifications, the introduction of a methyl group at the 2'-position of a D-ribofuranose scaffold creates a class of molecules with significant therapeutic potential. These 2'-C-methyl-D-ribofuranose derivatives, most notably as nucleoside analogues, are central to the mechanism of action for potent drugs, including the revolutionary anti-Hepatitis C virus (HCV) agent Sofosbuvir.[1]

The addition of this seemingly simple methyl group introduces a new quaternary stereocenter, fundamentally altering the molecule's three-dimensional architecture. This change has profound implications for its interaction with biological targets, particularly viral polymerases. The resulting stereochemistry dictates the sugar's conformational preferences, which in turn governs how the nucleoside analogue is recognized and processed by enzymes. Consequently, a comprehensive understanding of the stereochemistry of these derivatives is not merely an academic exercise; it is a critical prerequisite for the rational design and synthesis of next-generation therapeutics. This guide provides a detailed exploration of the stereochemical challenges, synthetic control elements, conformational dynamics, and structure-activity relationships that define this vital class of molecules.

PART 1: The Core Stereochemical Challenge

The synthesis of a 2-C-methyl-D-ribofuranose derivative immediately presents two critical stereochemical hurdles that must be overcome to produce a biologically active compound:

  • Configuration at the Anomeric Center (C1): The glycosidic bond connecting the sugar to the nucleobase (or another substituent) can exist in two orientations: α (axial-like) or β (equatorial-like). For most nucleoside analogues targeting viral polymerases, the β-anomer is the biologically relevant isomer, mimicking natural nucleosides.

  • Configuration at the New Quaternary Center (C2): The addition of the methyl group creates a new chiral center at C2. In the context of a D-ribose starting material, the methyl group can be added to either face of the furanose ring, leading to two distinct diastereomers:

    • 2'-C-β-methyl: The methyl group is on the same face as the C4'-CH₂OH group. This retains the ribo configuration.

    • 2'-C-α-methyl: The methyl group is on the opposite face. This results in an inverted stereocenter, creating an arabino configuration.

Controlling these two centers diastereoselectively is the principal goal of any synthetic campaign. The interplay between the C1 and C2 stereocenters, along with the other chiral centers of the ribose ring, dictates the molecule's overall shape and function.

Synthetic_Workflow Start Protected D-Riboside Oxidation Oxidation at C2' (e.g., Dess-Martin) Start->Oxidation Mild Oxidant Keto 2'-Keto Intermediate (Planar at C2) Oxidation->Keto Methylation Nucleophilic Methylation (e.g., MeMgBr) Keto->Methylation Me-Nu Diastereomers Diastereomeric Mixture (2'-α-Me and 2'-β-Me) Methylation->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Final Desired Stereoisomer (e.g., 2'-β-Methyl) Separation->Final

Caption: A generalized workflow for the synthesis of 2'-C-methyl nucleosides via a 2'-keto intermediate.

Causality Behind Experimental Choices:

  • Protection Strategy: The 3'- and 5'-hydroxyl groups must be protected (e.g., as benzoyl or silyl ethers) before oxidation. This prevents unwanted side reactions and helps to influence the stereochemical outcome of the subsequent methylation step by creating a specific steric and electronic environment.

  • Oxidation: The choice of oxidant is critical. Mild reagents like Dess-Martin periodinane or Swern oxidation are preferred because they selectively oxidize the secondary alcohol at C2' without affecting other sensitive functional groups on the sugar or the nucleobase.

  • Stereoselective Methylation: This is the most crucial step. The stereoselectivity of the methyl group addition to the planar 2'-ketone is governed by Felkin-Anh or Cram's rule models, where the nucleophile attacks from the sterically least hindered face. The bulky protecting groups at C3' and the substituent at C1' create a biased environment. For example, α-face addition of methyl lithium to 2'-ketonucleosides is a common method to produce the tertiary arabino alcohol, which can then be further manipulated. [1]

Detailed Protocol: Synthesis of a 2'-C-β-Methyluridine Precursor

This protocol is a representative example adapted from methodologies described in the literature for synthesizing 2'-C-branched ribonucleosides. [2] Objective: To synthesize a protected 2'-C-β-methyluridine derivative from a 2'-keto precursor.

Materials:

  • 1-(3,5-Di-O-benzoyl-β-D-ribofuranosyl)uracil

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Methylmagnesium bromide (MeMgBr) in THF (1.0 M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Oxidation to the 2'-Keto Intermediate:

    • Dissolve the protected uridine starting material (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the reaction exotherm.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2'-keto intermediate. This is often used directly in the next step.

  • Nucleophilic Methylation:

    • Dissolve the crude 2'-keto intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere. Rationale: Low temperature is crucial to enhance diastereoselectivity and prevent side reactions.

    • Slowly add MeMgBr solution (3.0 eq) dropwise via syringe. The reaction mixture may turn yellow.

    • Stir at -78 °C for 3-5 hours. Monitor by TLC.

    • Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification and Characterization (Self-Validation):

    • Purify the resulting crude oil by silica gel column chromatography. The two diastereomers (2'-α-methyl and 2'-β-methyl) will typically have different polarities and can be separated.

    • Validation: The identity and stereochemistry of the isolated products must be confirmed. This is achieved through:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the new methyl group and determine the stereochemistry (discussed in Part 4).

      • Mass Spectrometry: To confirm the molecular weight of the product.

      • X-ray Crystallography: If suitable crystals can be obtained, this provides unambiguous proof of the relative and absolute stereochemistry. [3][4]

PART 3: Conformational Analysis - The "Shape-Shifting" Furanose Ring

The five-membered furanose ring is not planar; it is highly flexible and exists in a dynamic equilibrium between various puckered conformations. This puckering is described by a pseudorotational cycle. The two most relevant conformational families are the North (N) and South (S) conformers.

  • North (C3'-endo): The C3' atom is puckered out of the plane on the same side as the C5' atom. This conformation is characteristic of A-form DNA and RNA.

  • South (C2'-endo): The C2' atom is puckered out of the plane on the same side as the C5' atom. This is the predominant conformation in B-form DNA.

The introduction of the 2'-C-methyl group dramatically shifts this equilibrium.

  • Impact of a 2'-C-β-Methyl Group (ribo): The bulky β-methyl group creates a strong steric clash with the adjacent C3'-hydroxyl and the nucleobase in a South (C2'-endo) conformation. To alleviate this strain, the ring preferentially adopts a North (C3'-endo) conformation , where these groups are moved further apart. This conformational locking into an "RNA-like" pucker is a key reason for the potent biological activity of these analogues.

  • Impact of a 2'-C-α-Methyl Group (arabino): Conversely, an α-methyl group introduces steric repulsion that favors a South (C2'-endo) conformation .

Conformational_Equilibrium cluster_0 Pseudorotational Cycle cluster_1 South (C2'-endo) South (C2'-endo) North (C3'-endo) North (C3'-endo) South (C2'-endo)->North (C3'-endo) Equilibrium Steric_Hindrance Steric Hindrance in South Pucker Steric_Hindrance->North (C3'-endo) Shifts equilibrium to relieve strain

Caption: The 2'-C-β-methyl group shifts the furanose conformational equilibrium toward the North pucker.

This conformational preference is also influenced by the anomeric effect , an electronic interaction involving the delocalization of a lone pair of electrons from the ring oxygen (O4') into the antibonding (σ*) orbital of the C1'-substituent bond. [5]The stereoelectronics of the C2' position can modulate this effect, further stabilizing or destabilizing certain anomers and ring puckers.

PART 4: Characterization and Structure-Activity Relationships

Confirming the stereochemistry and correlating it with biological function is the final piece of the puzzle.

Spectroscopic Determination of Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry and conformation of these derivatives in solution. [6]

  • Anomeric Configuration (α vs. β): Nuclear Overhauser Effect (NOE) experiments are definitive. For a β-anomer, an NOE is observed between the anomeric proton (H1') and the protons at C2' and C4'. For an α-anomer, an NOE would be seen between H1' and the α-face proton at C2'.

  • Ring Conformation (North vs. South): The three-bond proton-proton coupling constant between H1' and H2' (³J(H1',H2')) is highly informative. Based on the Karplus equation, this value depends on the dihedral angle between the two protons.

    • A small coupling constant (0–3 Hz) indicates a dihedral angle near 90°, which is characteristic of a North (C3'-endo) conformation.

    • A large coupling constant (5–8 Hz) indicates a dihedral angle closer to 160°, which is characteristic of a South (C2'-endo) conformation.

Case Study: 2'-C-Methyl Nucleosides as HCV NS5B Polymerase Inhibitors

The development of inhibitors for the HCV NS5B RNA-dependent RNA polymerase provides a textbook example of how stereochemistry governs activity.

2'-C-methyl ribonucleoside analogues are potent inhibitors because, after being converted to their triphosphate form by cellular kinases, they are accepted as substrates by the viral polymerase. However, the presence of the 2'-C-methyl group acts as a "non-obligate" chain terminator; its steric bulk interferes with the translocation of the next incoming nucleotide, halting RNA elongation. [7][8] The stereochemistry at both C1' and C2' is absolutely critical for activity, as shown in the table below.

CompoundStereochemistryTargetActivity (EC₅₀)Rationale for Activity/Inactivity
2'-C-β-Methylcytidine 1'-β, 2'-β-Me (ribo)HCV NS5BPotent (low μM) [8]The β-anomer and North-puckered ribo configuration correctly mimic the natural substrate, allowing for efficient phosphorylation and incorporation by the polymerase.
2'-C-α-Methylcytidine 1'-β, 2'-α-Me (arabino)HCV NS5BInactiveThe arabino configuration forces a South pucker, which is a poor structural mimic of the natural substrate, leading to inefficient recognition by cellular kinases and/or the viral polymerase.
L-2'-C-β-Methylcytidine L-enantiomerHCV NS5BInactive [9]The overall enantiomer (L-sugar instead of D-sugar) is not recognized by the chiral active sites of the host cell kinases or the viral polymerase.
7-deaza-2'-C-β-Methyladenosine 1'-β, 2'-β-Me (ribo)HCV NS5BPotent [10]Retains the key stereochemistry. The modification at the nucleobase (7-deaza) prevents degradation by host enzymes like adenosine deaminase, improving its metabolic stability and in vivo efficacy. [10]

Conclusion

The stereochemistry of 2-C-methyl-D-ribofuranose derivatives is a cornerstone of their function as high-value pharmaceutical agents. The precise spatial arrangement of the anomeric substituent and the C2-methyl group, established through stereocontrolled synthesis, dictates the conformational behavior of the furanose ring. This conformational preference, in turn, governs molecular recognition by target enzymes, providing a clear and compelling example of the structure-activity relationship at the heart of modern drug discovery. For researchers in this field, mastering the principles of stereocontrol and conformational analysis is not just essential for synthesis, but is the fundamental basis for designing molecules with enhanced potency, selectivity, and therapeutic utility.

References

  • Wnuk, S. F., & Liang, Y. (2023). Construction of quaternary stereocenters at carbon 2′ of nucleosides. Carbohydrate Research. Available at: [Link]

  • Olsen, D. B., et al. (2010). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. National Center for Biotechnology Information. Available at: [Link]

  • Murakami, E., et al. (2007). Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells. National Center for Biotechnology Information. Available at: [Link]

  • Olsen, D. B., et al. (2004). Structure−Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides as Inhibitors of Hepatitis C Virus RNA Replication. ResearchGate. Available at: [Link]

  • Cho, J. H., et al. (2012). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. National Center for Biotechnology Information. Available at: [Link]

  • Plavec, J., et al. (2002). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. ACS Publications. Available at: [Link]

  • Figshare. (2002). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. Figshare. Available at: [Link]

  • Kirschner, K. N., & Woods, R. J. (2013). Insights into Furanose Solution Conformations: Beyond the Two-State Model. National Center for Biotechnology Information. Available at: [Link]

  • Beigelman, et al. (1987). Synthesis of 2'-C-methylnucleosides. Madridge Publishers. Available at: [Link] (Note: This is a review citing the original work).

  • Rosenthal, A., & Sprinzl, M. (1969). 2-C-nitromethyl and 2-C-aminomethyl derivatives of D-ribose. Preparation of 2′-C-nitromethyluridines. RSC Publishing. Available at: [Link]

  • Pierra, C., et al. (2006). 2'-C-Methyl Branched Pyrimidine Ribonucleoside Analogues: Potent Inhibitors of RNA Virus Replication. ResearchGate. Available at: [Link]

  • Walczak, D., et al. (2023). Identification of the furanose ring conformations and the factors driving their adoption. PubMed. Available at: [Link]

  • Walczak, D., et al. (2023). Identification of the Furanose Ring Conformations and the Factors Driving Their Adoption. SSRN. Available at: [Link]

  • Dodd, E., et al. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Aston Publications Explorer. Available at: [Link]

  • Liberek, B., et al. (2017). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Center for Biotechnology Information. Available at: [Link]

  • Harry-O'kuru, R. E., et al. (2008). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. ResearchGate. Available at: [Link]

  • Dodd, E., et al. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Aston Publications Explorer. Available at: [Link]

  • Yoneda, Y., et al. (2023). Solid-state 13C NMR, X-ray diffraction and structural study of methyl 4-O-methyl β-D-glucopyranosides with all eight possible methyl-substitution patterns. Åbo Akademi University Research Portal. Available at: [Link]

  • Leonard, N. J., & Sciavolino, F. C. (1968). Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside. PubMed. Available at: [Link]

  • Li, N. S., et al. (2009). Synthesis of 2'-C-beta-methyl-2'-deoxyguanosine. PubMed. Available at: [Link]

  • Parker, S. F., et al. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. National Center for Biotechnology Information. Available at: [Link]

  • Parker, S. F., et al. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. ACS Publications. Available at: [Link]

  • Vig, R., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Science. Available at: [Link]

  • Perlin, A. S. (1966). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Science Publishing. Available at: [Link]

  • Al-Jubier, N., et al. (2015). The origin of the anomeric effect: probing the impacts of stereoelectronic interactions. RSC Publishing. Available at: [Link]

  • Liberek, B., et al. (2017). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. The Royal Society of Chemistry. Available at: [Link]

  • Çelik, M., & Ülküseven, B. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. Available at: [Link]

  • Dodd, E., et al. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. SSRN. Available at: [Link]

  • Bak, S., et al. (2021). Tricyclanos: conformationally constrained nucleoside analogues with a new heterotricycle obtained from a D-ribofuranose unit. SciSpace. Available at: [Link]

  • El-Sayed, A. M., et al. (2021). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. ACS Publications. Available at: [Link]

Sources

Methodological & Application

Deprotection of benzoyl groups in carbohydrate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Strategic Deprotection of Benzoyl Groups in Carbohydrate Synthesis

Executive Summary

Benzoyl (Bz) groups are indispensable protecting groups in carbohydrate chemistry. Compared to acetyl groups, they offer superior stability, reduced migration tendencies, and robust neighboring group participation (NGP) for the stereoselective formation of 1,2-trans glycosidic linkages. However, the robust nature of the ester bond necessitates precise, chemically sound deprotection strategies to liberate the hydroxyl groups without compromising the integrity of the carbohydrate scaffold. This guide provides a comprehensive, mechanistic approach to benzoyl deprotection, detailing standard transesterification, amine-mediated cleavage, and troubleshooting for sterically hindered substrates.

Mechanistic Framework: The Chemistry of Benzoyl Cleavage

The removal of O-benzoyl groups is fundamentally an acyl substitution reaction. The choice of nucleophile and solvent dictates the reaction pathway, kinetics, and side-product profile.

1.1 The Zemplén Transesterification (The Gold Standard) Developed by Géza Zemplén, this method utilizes a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol[1]. The causality of its success lies in Le Chatelier's principle: methanol acts as both the solvent and the ultimate reactant. The methoxide ion attacks the benzoyl carbonyl, forming a tetrahedral intermediate. Upon collapse, it expels the carbohydrate alkoxide, which is rapidly protonated by the bulk methanol. This regenerates the methoxide catalyst and yields methyl benzoate as a byproduct. This catalytic cycle ensures mild conditions that preserve sensitive glycosidic bonds and acetal protecting groups.

1.2 Amine-Mediated Aminolysis When substrates contain base-sensitive moieties (e.g., epoxides, sensitive amides) or when deprotecting N-benzoyl groups in nucleoside analogs, aminolysis is preferred[2]. Ammonia or methylamine attacks the carbonyl, forming benzamide (or N-methylbenzamide) and the free hydroxyl/amine. In high-throughput oligonucleotide synthesis, a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) is used for ultra-fast deprotection[3].

1.3 Anomalous Retention and Steric Hindrance Zemplén conditions are not universally effective. Research has demonstrated that 2-O-benzoyl groups can exhibit anomalous retention in certain 3-O-alkyl or 3-O-glycosyl derivatives of D-galactose and D-glucose[4]. This resistance is caused by severe steric hindrance and localized hydrogen bonding that blocks nucleophilic attack. In such cases, harsher alkaline hydrolysis (e.g., LiOH/THF/H₂O) is required. Furthermore, in highly sensitive substrates like UDP-furanoses, benzoyl deprotection can trigger unintended degradation into 1,2-cyclic phosphates, requiring meticulous optimization[5].

Strategic Decision Matrix

Selecting the correct deprotection route prevents yield loss and structural degradation. The workflow below outlines the decision-making process based on substrate architecture.

DecisionTree Start Perbenzoylated Carbohydrate CheckBase Base-sensitive groups present? Start->CheckBase Amine Aminolysis (NH3/MeOH or AMA) CheckBase->Amine Yes Zemplen Zemplén Transesterification (NaOMe/MeOH) CheckBase->Zemplen No Success Fully Deprotected Carbohydrate Amine->Success CheckSteric Incomplete deprotection (Anomalous retention)? Zemplen->CheckSteric Hydrolysis Alkaline Hydrolysis (LiOH/THF/H2O) CheckSteric->Hydrolysis Yes CheckSteric->Success No Hydrolysis->Success

Workflow for selecting the optimal benzoyl deprotection strategy in carbohydrate synthesis.

Quantitative Data: Comparison of Deprotection Methods

The following table synthesizes the operational parameters for the most common benzoyl deprotection strategies[2][3].

MethodReagentsTypical ConditionsReaction TimeTypical YieldKey Advantages & Limitations
Zemplén NaOMe (cat.), MeOHRoom Temp1–4 hours>95%Advantage: Mild, highly selective, catalytic.Limitation: Fails on highly hindered esters.
Methanolic Ammonia Saturated NH₃ in MeOHRoom Temp12–24 hours>90%Advantage: Mildest method; preserves base-sensitive groups.Limitation: Slow reaction kinetics.
AMA (Ultra-Fast) NH₄OH / 40% MeNH₂ (1:1)65 °C10–15 mins>95%Advantage: Extremely rapid; ideal for nucleosides.Limitation: Risk of transamination side-reactions.
Alkaline Hydrolysis LiOH or NaOH, THF/H₂ORT to 50 °C2–8 hoursVariableAdvantage: Overcomes severe steric hindrance.Limitation: Harsh; risks cleaving sensitive functional groups.

Experimental Protocols: Self-Validating Systems

Protocol A: Standard Zemplén Transesterification

Expert Insight: Using freshly prepared NaOMe from sodium metal and methanol ensures the absence of NaOH. This prevents unwanted saponification, which generates water and halts the catalytic cycle.

  • Preparation: Dissolve the perbenzoylated carbohydrate (1.0 mmol) in anhydrous methanol (10 mL) under an inert argon atmosphere.

  • Catalysis: Add a freshly prepared solution of sodium methoxide in methanol (0.1 M) dropwise until the final concentration of NaOMe is approximately 0.1–0.2 equivalents per benzoyl group[1].

  • Reaction & Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC). The starting material (high Rf in Hexane/EtOAc) should disappear, replaced by a baseline spot (the polyol) and a high Rf spot corresponding to the methyl benzoate byproduct.

  • Quenching: Once complete (typically 1–4 hours), add pre-washed Amberlite IR-120 (H⁺ form) cation-exchange resin. Stir gently until the pH of the solution reaches neutral (pH ~7). Self-Validation: Neutral pH confirms the complete removal of the methoxide catalyst, preventing degradation during concentration.

  • Isolation: Filter the mixture to remove the resin, washing the resin bed with methanol. Concentrate the filtrate in vacuo.

  • Purification: To remove the methyl benzoate byproduct, triturate the crude residue with hexanes or diethyl ether. The deprotected carbohydrate will precipitate or remain as an insoluble syrup.

ZemplenMech Step1 Sugar-OBz + NaOMe Step2 Tetrahedral Intermediate Step1->Step2 Nucleophilic Attack Step3 Sugar-O⁻ + PhCOOMe Step2->Step3 Elimination Step4 Sugar-OH + NaOMe Step3->Step4 Protonation (from MeOH)

Catalytic cycle of the Zemplén transesterification for benzoyl group removal.

Protocol B: Mild Aminolysis using Methanolic Ammonia

Expert Insight: This method relies on the nucleophilicity of ammonia rather than the basicity of an alkoxide, making it ideal for substrates prone to base-catalyzed elimination or degradation[2].

  • Preparation: Suspend the benzoylated substrate (1.0 mmol) in anhydrous methanol (5 mL) in a pressure-rated glass vessel.

  • Reagent Addition: Cool the vessel to 0 °C. Add 10 mL of a pre-titrated, saturated solution of anhydrous ammonia in methanol (approx. 7 N).

  • Reaction: Seal the vessel tightly to prevent the escape of ammonia gas. Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: In a well-ventilated fume hood, carefully open the vessel to vent excess ammonia. Concentrate the mixture under reduced pressure.

  • Purification: Co-evaporate the residue with methanol (3 × 10 mL) to ensure complete removal of ammonia. The resulting benzamide byproduct can often be separated by dissolving the crude mixture in water and washing with ethyl acetate (if the carbohydrate is highly polar), or via silica gel chromatography.

Analytical Monitoring and Troubleshooting

  • Incomplete Deprotection: If TLC or LC-MS indicates partially benzoylated intermediates that refuse to convert, suspect steric hindrance (anomalous retention)[4]. Switch to a stoichiometric hydroxide base (e.g., LiOH in THF/H₂O) and elevate the temperature slightly (40 °C).

  • Transamination Risks: When deprotecting N-benzoyl groups on cytidine derivatives using methylamine (AMA), transamination can occur, yielding N-methyl-cytidine impurities[3]. In such workflows, substituting the benzoyl group with an acetyl group prior to synthesis is the definitive preventive measure.

References

  • Szurmai Z, Lipták A, Snatzke G. "Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose." Carbohydrate Research, 1990. [Link]

  • Glen Research. "Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection."[Link]

  • Chen W-J, et al. "Efficient Synthesis of UDP-Furanoses via 4,5-Dicyanoimidazole(DCI)-Promoted Coupling of Furanosyl-1-Phosphates with Uridine Phosphoropiperidate." Molecules, 2019.[Link]

  • Xu Z, et al. "Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction." Molecules, 2022.[Link]

Sources

Application Note: High-Resolution NMR Profiling of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the NMR analysis of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose , a critical intermediate in the synthesis of nucleoside analogs such as Valopicitabine and Remdesivir precursors.

Introduction & Significance

The structural validation of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose is a pivotal quality control step in antiviral drug development. Unlike standard ribose derivatives, the introduction of a methyl group at the C2 position creates a quaternary center , eliminating the vicinal proton coupling between H1 and H2. This alteration drastically changes the expected


H NMR splitting patterns, making standard assignments for ribofuranose invalid.

This guide details the specific NMR signatures required to confirm the identity, purity, and anomeric configuration (


 vs. 

) of this molecule.
Key Structural Challenges
  • Quaternary C2: Absence of H2 proton simplifies H1 to a singlet but complicates stereochemical assignment via J-coupling.

  • Benzoyl "Forest": Four benzoyl groups generate severe spectral crowding in the aromatic region (7.2 – 8.2 ppm), obscuring potential impurities.

  • Anomeric Stereochemistry: Distinguishing the desired

    
    -anomer (used for Vorbrüggen glycosylation) from the 
    
    
    
    -anomer requires 2D NOESY analysis due to the lack of
    
    
    coupling.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize viscosity-induced broadening:

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent solvent viscosity broadening and to separate the sugar protons from the water suppression region.
  • Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of

    
     (99.8% D).
    
  • Tube: Use high-precision 5 mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming artifacts.

  • Filtration: Filter the solution through a cotton plug or 0.2 µm PTFE filter if any turbidity is observed (often due to benzoyl chloride residues).

Instrument Parameters

Acquire spectra on an NMR spectrometer with a field strength of


 400 MHz (600 MHz recommended for aromatic resolution).
ExperimentPulse SequenceScans (NS)Key ParameterPurpose
1H Standard zg3016D1 = 2.0 sQuantitative integration of Bz vs. Me groups.
13C {1H} zgpg30512D1 = 2.0 sConfirm quaternary C2 (~85-90 ppm).
HSQC hsqcedetgpsisp2.38

= 145 Hz
Assign protonated carbons (C1, C3, C4, C5).
HMBC hmbcgplpndqf16

= 8 Hz
Link Me group to C1, C2, C3.
NOESY noesygpphp32Mix time = 500 msCritical: Determine

/

stereochemistry.

Structural Elucidation & Analysis

1H NMR Spectrum Analysis

The spectrum is defined by three distinct regions. The absence of H2 coupling is the primary diagnostic.

Region A: The Diagnostic Singlets (High Field)
  • 2-C-Methyl Group: Appears as a sharp singlet between 1.70 – 1.90 ppm .

    • Note: This is significantly deshielded compared to a standard alkyl methyl due to the geminal O-Benzoyl group and the inductive effect of the ring oxygen.

  • H1 (Anomeric Proton): Appears as a singlet typically between 6.80 – 7.10 ppm .

    • Mechanism:[1][2][3] In native ribose, H1 is a doublet (

      
       Hz). Here, C2 is quaternary (no H2), so H1 has no vicinal neighbor to couple with.
      
    • Validation: If H1 appears as a doublet, the 2-C-methyl substitution failed (likely starting material or 2-O-methyl impurity).

Region B: The Sugar Backbone (Mid Field)
  • H3: Appears as a doublet (

    
     Hz) around 6.0 – 6.3 ppm .
    
    • It only couples to H4. The coupling to H2 is impossible.

  • H4: Multiplet (ddd) around 4.6 – 4.9 ppm .

  • H5a/H5b: Multiplets (dd) around 4.5 – 4.8 ppm .

Region C: The Aromatic Zone (Low Field)
  • Benzoyl Protons: 7.2 – 8.2 ppm .

  • Integration Check: The total integral of this region must be 20H relative to the H1 singlet (1H).

    • Ratio: 20:1 (Aromatic : Anomeric). Significant deviation indicates hydrolysis (free benzoic acid) or incomplete benzoylation.

13C NMR Signatures
Carbon TypeChemical Shift (

ppm)
Multiplicity (DEPT-135)Diagnostic Note
Carbonyls (C=O) 164.0 – 166.0QuaternaryFour distinct peaks corresponding to 1, 2, 3, 5-OBz.
C1 (Anomeric) 98.0 – 102.0CH (+ve)Deshielded by two oxygens.
C2 (Quaternary) 85.0 – 89.0 Quaternary (Absent) The "Ghost" Peak. Will not appear in DEPT. Critical for confirmation.
C3, C4 70.0 – 80.0CH (+ve)-
C5 62.0 – 65.0CH2 (-ve)Inverted in DEPT-135.
2-C-Methyl 18.0 – 22.0CH3 (+ve)-

Stereochemical Assignment ( vs. )

The synthesis of 2-C-methyl nucleosides usually targets the


-anomer . Since 

-coupling cannot distinguish anomers (H1 is a singlet in both), NOESY is required.
Logical Framework for NOE Assignment
  • Configuration: 2-C-Methyl is typically introduced in the

    
    -face (down), forcing the 2-O-Benzoyl to the 
    
    
    
    -face (up).
  • 
    -Anomer (Target):  The 1-O-Benzoyl group is 
    
    
    
    (up). Therefore, H1 is
    
    
    (down)
    .
  • 
    -Anomer (Impurity):  The 1-O-Benzoyl group is 
    
    
    
    (down). Therefore, H1 is
    
    
    (up)
    .
Diagnostic NOE Correlations
Interaction

-Anomer (Target)

-Anomer (Impurity)
Explanation
H1

2-C-Me
Strong NOE Weak / No NOE In

-anomer, H1 (

) and 2-Me (

) are cis (both down).
H1

H4
Strong NOE Weak / No NOE In

-ribose, H1 and H4 are usually on the same face (

).
H1

H3
Weak / No NOEStrong NOE In

-anomer, H1 (

) is cis to H3 (

).
Visualization of NOE Logic

NOE_Logic Anomer Unknown Anomer H1_Signal H1 Signal (Singlet) Anomer->H1_Signal NOE_Exp NOESY Experiment H1_Signal->NOE_Exp Result_Beta Strong NOE: H1 ↔ 2-Me Strong NOE: H1 ↔ H4 NOE_Exp->Result_Beta Correlations Observed Result_Alpha Strong NOE: H1 ↔ H3 Weak NOE: H1 ↔ 2-Me NOE_Exp->Result_Alpha Correlations Observed Conclusion_Beta Conclusion: β-Anomer (Target Intermediate) Result_Beta->Conclusion_Beta Conclusion_Alpha Conclusion: α-Anomer (Byproduct) Result_Alpha->Conclusion_Alpha

Caption: Decision tree for assigning anomeric configuration using NOESY correlations.

Synthesis & Analysis Workflow

The following diagram illustrates the position of this analysis within the broader synthesis of 2'-C-methyl nucleosides.

Synthesis_Workflow Start 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Step1 Oxidation (Dess-Martin) Target: 2-Keto-sugar Start->Step1 Step2 Grignard Addition (MeMgBr/TiCl4) Target: 2-C-Methyl-1,3,5-tribenzoate Step1->Step2 Stereoselective Addition Step3 Benzoylation (BzCl/Pyridine) Target: 1,2,3,5-Tetra-O-benzoyl-2-C-Me-ribose Step2->Step3 Capping 2-OH Analysis NMR Analysis (This Protocol) Confirm: H1 Singlet, Quaternary C2 Step3->Analysis Step4 Vorbrüggen Glycosylation (BSA, SnCl4, Nucleobase) Analysis->Step4 Pass: β-Anomer Confirmed Final 2'-C-Methyl Nucleoside (e.g., Valopicitabine/Remdesivir Analog) Step4->Final

Caption: Synthetic route highlighting the critical QC point for the tetra-benzoyl intermediate.

References

  • Preparation of 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose: Li, N. S., Lu, J., & Piccirilli, J. A. (2007).[3][4][5][6] Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. Organic Letters, 9(16), 3009–3012.

  • Synthesis of 2'-C-Methyl Nucleosides (Valopicitabine/Trachycladine): Wang, G., Liu, Y., & Zhang, H. (2014). Concise total synthesis of two marine natural nucleosides: trachycladines A and B. Beilstein Journal of Organic Chemistry, 10, 1681–1686.

  • Anomeric Configuration & NOE Analysis: Walczak, D., et al. (2022). Characteristic 1H NMR spectra of

    
    -D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12, 29884-29895.
    
    
  • Commercial Reference & CAS Data: Thermo Scientific Chemicals.[7] (n.d.). 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose, 98%.[7][8][9]

Sources

Application Note: Strategic Purification of Benzoylated Carbohydrates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

Benzoylated carbohydrates are ubiquitous intermediates in oligosaccharide synthesis.[1] Unlike benzyl ethers, benzoate esters provide two critical advantages: UV activity (facilitating detection) and neighboring group participation (directing 1,2-trans glycosylation via an acyloxonium ion intermediate).[1]

However, their purification presents distinct challenges.[1] The lipophilicity of the benzoyl (Bz) group often results in "syrupy" crude mixtures that resist crystallization. Furthermore, the presence of excess benzoic acid and pyridine salts can streak on silica gel, obscuring the separation of regioisomers.

This guide details a field-proven workflow to purify benzoylated sugars, moving beyond standard protocols to leverage the specific physicochemical properties of the benzoate stack.

Phase I: The "Clean Start" Workup

The Problem: Direct evaporation of the reaction mixture (typically Pyridine/BzCl) leaves a residue of pyridinium salts and benzoic acid that saturates silica columns. The Solution: A specific three-stage wash sequence is required to chemically sequester these impurities before chromatography.

Protocol A: Pyridine & Benzoic Acid Removal

Standard Scale: 10 mmol Carbohydrate substrate

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per mmol substrate).

    • Note: EtOAc is preferred if the product is highly lipophilic; DCM is better if the product is partially polar.

  • The "Acid Cut" (Pyridine Removal):

    • Wash the organic layer 2× with ice-cold 1M HCl or 1M H₂SO₄ .

    • Mechanism:[1][2][3] Converts free pyridine into water-soluble pyridinium hydrochloride/sulfate.[1]

    • Caution: Keep cold to prevent hydrolysis of the anomeric benzoate if present.

  • The "Base Cut" (Benzoic Acid Removal):

    • Wash 2× with saturated aqueous NaHCO₃ .[1][4]

    • Mechanism:[1][2][3] Deprotonates benzoic acid (

      
      ) into sodium benzoate (water-soluble).[1]
      
    • Tech Tip: If excess Benzoyl Chloride is suspected, add a catalytic amount of DMAP and 1 mL of Methanol before the workup. This converts BzCl to Methyl Benzoate, which is easier to separate than reactive acid chlorides.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Visualization: Workup Logic

WorkupLogic Crude Crude Reaction (Sugar-Bz + Pyridine + BzCl) Quench Quench: Add MeOH (BzCl -> Me-Benzoate) Crude->Quench Optional AcidWash Wash: Cold 1M HCl (Removes Pyridine) Crude->AcidWash Quench->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Benzoic Acid) AcidWash->BaseWash Dry Dry & Concentrate (Ready for Column) BaseWash->Dry

Figure 1: Sequential extraction strategy to remove amine bases and acidic byproducts prior to chromatography.

Phase II: Flash Chromatography (The "Toluene Effect")

The Critical Insight: Most chemists default to Hexane/Ethyl Acetate (Hex/EtOAc) for purification. For benzoylated sugars, this is often suboptimal .[1]

Benzoylated sugars possess significant aromatic character.[1] Using Toluene as the non-polar solvent introduces


-

interactions between the solvent and the protecting groups. This often alters the retention selectivity compared to aliphatic hexanes, allowing the separation of closely related regioisomers (e.g., 3,4-di-Bz vs 3,6-di-Bz) that co-elute in Hexanes.[1]
Protocol B: The Toluene/EtOAc System
  • TLC Screening: Spot the crude on a TLC plate.[1] Run two parallel mobile phases:

    • System A: 3:1 Hexane:EtOAc

    • System B: 4:1 Toluene:EtOAc

    • Observation: Look for "spot splitting."[1] System B often resolves overlapping spots into distinct components.

  • Column Packing: Slurry pack silica gel using Toluene.[1]

  • Elution Gradient:

    • Start: 100% Toluene (0% EtOAc).[1]

    • Ramp: Slowly increase EtOAc to 10-20% (isocratic holds are effective here).

    • Note: Benzoylated sugars elute later in Toluene systems than in Hexane systems of equivalent polarity index.[1]

Data Comparison: Solvent Efficacy

FeatureHexane / EtOAcToluene / EtOAc
Solubility Poor (Risk of precipitation on column)Excellent (High solubility for aromatics)
Selectivity Polarity-based onlyPolarity +

-

Interaction
Cost/Safety Low cost, flammableHigher cost, requires fume hood (neurotoxin)
Use Case General purificationSeparation of isomers/anomers

Phase III: Crystallization (The Art of the Solid)

Per-benzoylated sugars (e.g.,


-D-Glucose pentabenzoate) are among the most crystalline carbohydrate derivatives.[1] However, they frequently "oil out" (liquid-liquid phase separation) rather than crystallize if the temperature drops too fast or the solvent ratio is incorrect.
Protocol C: Hot Ethanol Recrystallization
  • Dissolution: Dissolve the crude syrup in the minimum amount of boiling Ethanol (95%) or Methanol .

    • Tip: If the syrup is stubborn, add a small volume of DCM to dissolve it first, then add the hot alcohol and boil off the DCM.

  • Nucleation: Remove from heat. If the solution turns cloudy immediately (oiling out), add a few drops of EtOAc to redissolve, then reheat.[1]

  • The Slow Cool: Wrap the flask in a towel or place it in a warm water bath to cool slowly to room temperature over 3-4 hours.

  • Seeding: If no crystals form after 4 hours, scratch the inner glass surface with a glass rod or add a seed crystal from a previous batch.

  • Harvest: Filter the white needles/plates and wash with ice-cold Ethanol.

Visualization: Purification Decision Matrix

PurificationFlow Start Crude Benzoylated Sugar CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Syrup Thick Syrup / Oil CheckState->Syrup No Recryst Recrystallization (Hot EtOH or MeOH) Solid->Recryst Flash Flash Chromatography (Toluene/EtOAc) Syrup->Flash PurityCheck Check Purity (NMR/HPLC) Recryst->PurityCheck Flash->PurityCheck PurityCheck->Recryst < 95% (Polishing)

Figure 2: Decision tree for selecting the primary purification method based on the physical state of the crude material.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Streaking on TLC/Column Residual Benzoic AcidWash crude again with Sat.[1]

. Add 1% Triethylamine to the eluent.
Product "Oils Out" during Recryst. Cooling too fast or too much non-solventReheat.[1] Add small amount of "good" solvent (EtOAc).[1] Cool slower.
Co-elution of Isomers Insufficient selectivitySwitch from Hex/EtOAc to Toluene/EtOAc . Try running the column slower.
Low Yield Hydrolysis of BenzoatesEnsure acid washes (HCl) are cold .[1][5] Avoid prolonged exposure to basic silica.[1]

References

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] John Wiley & Sons.[1]

  • Teledyne ISCO. (2012).[1] Strategies to Purify Carbohydrate-Based Compounds. Application Note AN75.

  • Garegg, P. J. (1997).[1] Thioglycosides as Glycosyl Donors in Oligosaccharide Synthesis. Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205.[1][6] (Detailed discussion on benzoylated donors).

  • Zhang, Z., et al. (1999).[1] Programmed Synthesis of Oligosaccharides. Journal of the American Chemical Society. (Demonstrates Toluene/EtOAc usage).

Sources

Troubleshooting & Optimization

Technical Support Center: Deprotection of Benzoyl-Protected Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Technical Support Center resource. It addresses the specific challenges associated with the deprotection of Benzoyl (Bz) groups , chemically classified as benzoates (esters), though often colloquially referred to as "benzoyl ethers" when protecting alcohol functionalities.

Ticket ID: BZ-DEPROT-001 Status: Open Topic: Troubleshooting Side Reactions & Optimization Audience: Organic Chemists, Process Chemists, Glycochemists

⚠️ Critical Disambiguation: "Benzoyl" vs. "Benzyl"

Before proceeding, please verify your protecting group structure to ensure you are applying the correct protocol.

FeatureBenzoyl (Bz) Benzyl (Bn)
Structure R-O-C(=O)-Ph (Ester Linkage)R-O-CH₂-Ph (Ether Linkage)
Deprotection Basic Hydrolysis (Zemplén), Aminolysis, or Reduction (DIBAL).Hydrogenolysis (H₂/Pd-C) or Lewis Acids.
Primary Risk Migration & Elimination Over-reduction (of alkenes)

> Note: This guide focuses on Benzoyl (Bz) deprotection. If you are struggling with Benzyl (Bn) ethers (e.g., catalyst poisoning, alkene reduction), please refer to Ticket BN-HYDR-002.

🔬 Module 1: The "Walking" Group (Acyl Migration)

Symptom: You isolated a product with the correct mass, but the benzoyl group is on a different hydroxyl group than intended (regioisomer). Diagnosis: Base-catalyzed Acyl Migration (Transesterification).

The Mechanism

In polyol systems (like carbohydrates or inositol derivatives), a free neighboring hydroxyl group can attack the benzoyl carbonyl, forming a cyclic orthoester intermediate . The ring can open in two directions: reverting to the starting material or moving the benzoyl group to the neighbor. This is driven by thermodynamics (migration from secondary


 primary alcohol is common).
Visualization: Mechanism of Acyl Migration

AcylMigration Start 1,2-Diol Mono-Benzoate (Kinetic Product) Inter Cyclic Orthoester Intermediate Start->Inter Neighboring OH attack Base Base (OH- / MeO-) Base->Start Inter->Start Reversion End Migrated Benzoate (Thermodynamic Product) Inter->End Irreversible Migration (if 1° OH)

Caption: Under basic conditions, the benzoyl group 'walks' to a thermodynamically more stable position (usually a primary alcohol) via a cyclic orthoester.

Troubleshooting Protocol
VariableAdjustmentRationale
pH Control Lower pH to < 8.5Migration is base-catalyzed. Strong bases (NaOH) accelerate it more than mild bases (bicarbonate).
Temperature Maintain < 0°CMigration has a higher activation energy than simple hydrolysis. Kinetic control is favored at low temps.
Solvent Avoid protic solvents if possibleMethanol promotes proton shuffling. Use THF/Water mixtures if solubility permits.

⚗️ Module 2: The "Fragile Substrate" (Beta-Elimination)

Symptom: Your product mass is lower than expected, and NMR shows a new double bond (alkene). Diagnosis: Base-catalyzed


-Elimination (E1cB mechanism).
The Issue

If your substrate has a good leaving group (LG) at the


-position relative to an acidic proton (common in uronic acids or sulfated sugars), the base used for deprotection can act as a base for elimination instead of a nucleophile for hydrolysis.

Risk Factors:

  • Substrates: Oxidized sugars (uronates),

    
    -sulfated alcohols, or systems with electron-withdrawing groups.
    
  • Reagents: Strong bases (NaOMe, NaOH).

Protocol: Elimination-Free Deprotection

Standard Zemplén conditions (NaOMe/MeOH) are dangerous here. Use this alternative:

  • Reagent: LiOH / H₂O₂ (Lithium Hydroperoxide).

  • Mechanism: The hydroperoxide anion (

    
    ) is much more nucleophilic (alpha-effect) than it is basic (
    
    
    
    vs 15.7 for water). It attacks the carbonyl ester faster than it deprotonates the
    
    
    -carbon.
  • Procedure:

    • Dissolve substrate in THF/H₂O (3:1).

    • Add LiOH (2.0 equiv) and

      
       (5.0 equiv).
      
    • Stir at 0°C.

    • Result: Clean hydrolysis without elimination.

🛑 Module 3: The "Dead End" (Orthoester Formation)

Symptom: Reaction stalls. NMR shows a complex mixture or a stable intermediate that resists hydrolysis. Diagnosis: Trapping as a Stable Orthoester.

The Mechanism

Sometimes the cyclic orthoester intermediate (see Module 1) does not collapse. Instead, if the reaction is anhydrous (e.g., NaOMe/MeOH), the orthoester can be trapped as a methyl orthoester. This is stable to base and will not hydrolyze further until acid is added.

Troubleshooting Steps
  • Check Solvent: Are you using strictly anhydrous methanol?

    • Fix: Add a small amount of water (1-5%) to the reaction mixture. Hydrolysis requires water (or hydroxide) to complete the cycle if methanolysis stalls.

  • Acid Workup:

    • If the orthoester persists, treat the crude mixture briefly with mild aqueous acid (e.g., 80% acetic acid) during workup to hydrolyze the orthoester to the alcohol + methyl benzoate.

📊 Summary of Deprotection Conditions

MethodReagentsBest ForPotential Side Reactions
Zemplén NaOMe (cat.), MeOHStandard substrates, CarbohydratesMigration, Orthoester formation
Saponification NaOH/LiOH, THF/H₂ORobust substratesBeta-elimination , Epimerization
Aminolysis Ammonia/MeOH or MethylamineBase-sensitive substratesAmide byproduct formation
Reductive DIBAL-H, Toluene, -78°CAcid/Base sensitive substratesOver-reduction of other esters
Perhydrolysis LiOH, H₂O₂Elimination-prone substrates Oxidation of sulfides/alkenes

❓ Frequently Asked Questions (FAQ)

Q: Can I remove a Benzoyl group in the presence of an Acetyl group? A: Generally, no . Both are esters and have similar reactivity profiles towards base. However, enzymatic hydrolysis (lipases) or specific magnesium methoxide conditions can sometimes distinguish them based on steric bulk, but it is not a "self-validating" robust method.

Q: My amine product is benzoylated after deprotection. Why? A: If your molecule contains a free amine (or an azide that was reduced), the benzoyl group can migrate from the Oxygen to the Nitrogen (


 migration). Amides are thermodynamically more stable than esters.
  • Prevention: Keep the amine protected (e.g., as a carbamate or azide) during the benzoyl deprotection step.

Q: I see "Benzoyl Ether" in literature. Is this real? A: In 99% of cases, this is loose terminology for a Benzoyl Ester (protecting an alcohol). Rarely, it might refer to a Benzoyloxymethyl ether (BOM), which is a formaldehyde acetal. If your structure is


, you have a BOM group. This requires specific conditions (hydrogenolysis or strong base) and releases formaldehyde upon cleavage.

🛠️ Decision Tree: Optimizing Your Workflow

TroubleshootingTree Start Start: Benzoyl Deprotection Q1 Is the substrate base-sensitive? (e.g., prone to elimination) Start->Q1 Method1 Use LiOH / H2O2 (Perhydrolysis) Q1->Method1 Yes Q2 Are there adjacent free hydroxyls? Q1->Q2 No Method2 Standard Zemplén (NaOMe / MeOH) Q2->Method2 No Risk1 Risk: Acyl Migration Q2->Risk1 Yes Action1 Perform at 0°C Monitor by TLC closely Risk1->Action1

Caption: Logical flow for selecting the optimal deprotection strategy based on substrate sensitivity.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzoyl ester stability and cleavage conditions).

  • Doria, F. (2014). Acyl Group Migration in Carbohydrates. Åbo Akademi University. Link (Detailed mechanism of base-catalyzed migration).

  • Hercouet, A., & Le Corre, M. (2018). Unexpected Migration of Benzoyl Group. MDPI. Link (Case study on benzoyl migration).

  • Kihlberg, J., et al. (2001). Use of fluorobenzoyl protective groups in synthesis of glycopeptides: beta-elimination of O-linked carbohydrates is suppressed. PubMed.[2] Link (Discusses elimination side reactions and solutions).

  • BenchChem. (2025).[3] Deprotection of Benzyl Esters and Side Reactions. Link (General protocols for ester/ether deprotection).

Sources

Glyco-Tech Support: Anomerization Control Center

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Topic: Preventing Unwanted Anomerization | Ticket ID: GLY-992

Welcome to the Glyco-Tech Support Center. This guide is engineered to troubleshoot and prevent anomerization —the unwanted equilibration of your glycosidic bond stereochemistry. In glycosylation, "anomerization" typically refers to the thermodynamic relaxation of a kinetically formed glycoside (often


) into its more stable counterpart (often 

) due to acidic conditions or elevated temperatures.
🚨 PART 1: TRIAGE (Critical Alerts)

Use this section for immediate "Quick Fixes" if your alpha/beta ratios are eroding.

Q: My

-selectivity degrades over time. How do I stop this?

A: You likely have acid-catalyzed equilibration. The reaction generates strong acid (e.g., TfOH) as a byproduct. If left unquenched, this acid protonates the exocyclic oxygen of your product, allowing the bond to break and reform as the thermodynamic (


) anomer.
  • Immediate Fix: Add a non-nucleophilic base (Acid Scavenger).

  • Reagent: TTBP (2,4,6-tri-tert-butylpyrimidine) or DTBMP (2,6-di-tert-butyl-4-methylpyridine).

  • Dosage: 1.5 to 2.0 equivalents relative to the promoter.

  • Why: These bases are too bulky to interfere with the electrophilic oxocarbenium ion but effectively neutralize protons in the bulk solution [1, 2].

Q: I am using Neighboring Group Participation (NGP) but still getting mixtures.

A: Your reaction conditions may be overpowering the NGP effect. While C-2 esters (acetates/benzoates) generally lock the configuration via an acyloxonium ion, highly reactive "armed" donors or high temperatures can bypass this intermediate via a loose


 pathway.
  • Immediate Fix: Lower the temperature to -78°C (or -40°C) and switch to a milder promoter if possible.

  • Check: Ensure your solvent isn't interfering. (See Solvent Matrix below).

⚙️ PART 2: MECHANISM-BASED TROUBLESHOOTING (The "Why")

To prevent anomerization, you must distinguish between Kinetic Control (speed of formation) and Thermodynamic Control (stability of product).

Mechanism 1: The Acid Scavenging Defense

Unwanted anomerization is driven by the endocyclic cleavage pathway.

  • Kinetic Phase: The donor reacts to form the

    
    -glycoside (often favored by NGP or nitrile solvents).
    
  • Equilibration Phase (The Problem): Generated acid (

    
    ) protonates the glycosidic oxygen. The bond breaks, reforming an oxocarbenium ion which re-closes to the thermodynamically stable 
    
    
    
    -anomer (anomeric effect).
  • The Solution: TTBP intercepts the

    
     immediately, freezing the reaction at the Kinetic Phase [1, 4].
    
Mechanism 2: Solvent-Directed Steering

Solvents are not inert; they are participants.

  • Nitrile Effect (Acetonitrile): Forms a

    
    -nitrilium ion intermediate, which blocks the 
    
    
    
    -face, forcing the acceptor to attack from the
    
    
    -face.
  • Ether Effect (Et₂O/THF): Coordinates to the oxocarbenium ion to form a

    
    -oxonium species, forcing 
    
    
    
    -attack (shielding the top face).

Data Table 1: Solvent & Promoter Impact on Selectivity

Solvent SystemMechanismPrimary SelectivityRisk of Anomerization
Dichloromethane (DCM) Non-participatingDependent on Donor/NGPModerate
Acetonitrile (MeCN) Nitrilium Ion (

-like)

-selective
Low (if Temp < -20°C)
Diethyl Ether (Et₂O) Equatorial Coordination

-selective
High (Acid sensitive)
Toluene/Dioxane Solvent ParticipationMixed/

-selective
Low
🧪 PART 3: EXPERIMENTAL PROTOCOLS (SOPs)
SOP-01: The "Frozen" Schmidt Glycosylation

Designed for Trichloroacetimidates to lock Kinetic Selectivity.

Reagents:

  • Donor: Glycosyl Trichloroacetimidate (1.0 equiv)

  • Acceptor: Alcohol (1.1–1.5 equiv)

  • Promoter: TMSOTf (0.1–0.2 equiv)

  • Stabilizer: TTBP (0.5 equiv) - CRITICAL STEP

  • Solvent: DCM (anhydrous)

Workflow:

  • Drying: Co-evaporate donor and acceptor with toluene (3x). Dry under high vacuum for 2 hours.

  • Dissolution: Dissolve donor, acceptor, and TTBP in DCM under Argon. Add activated 4Å Molecular Sieves.

  • Equilibration: Stir at room temperature for 30 mins, then cool to -78°C .

  • Activation: Add TMSOTf dropwise.

  • Monitoring: Stir at -78°C. Monitor by TLC.

    • Tech Note: Do NOT let the reaction warm up before quenching if you are targeting the kinetic product.

  • Quenching: Add

    
     (excess) at -78°C before removing the cooling bath.
    
  • Why this works: Quenching at low temp prevents the rapid anomerization that occurs during the warm-up phase [1, 3].

📊 PART 4: VISUALIZATION
Diagram 1: The Neighboring Group Participation (NGP) Pathway

This diagram illustrates how C-2 esters prevent anomerization by locking the intermediate.

NGP_Mechanism Donor Glycosyl Donor (C-2 Ester) Oxo Oxocarbenium Ion Donor->Oxo Promoter Activation Acylox Acyloxonium Ion (Locked Intermediate) Oxo->Acylox C-2 Carbonyl Attack (Fast) Product 1,2-trans-Glycoside (Stereocontrolled) Acylox->Product Acceptor Attack (Backside SN2) Product->Oxo Acid (H+) (Unwanted Anomerization)

Caption: The C-2 acyl group traps the oxocarbenium ion, forming a rigid acyloxonium ring that blocks the cis-face.[1] Acid accumulation can reverse this (red dashed line).

Diagram 2: Troubleshooting Logic Tree

Follow this flow to diagnose selectivity loss.

Troubleshooting_Tree Start Issue: Loss of Stereoselectivity Check1 Is the C-2 Group Participating? Start->Check1 Branch1_Yes Yes (Ester/Amide) Check1->Branch1_Yes Branch1_No No (Ether/Azide) Check1->Branch1_No Check2 Check Acid Scavenger Branch1_Yes->Check2 Check3 Check Solvent Branch1_No->Check3 Action1 Add TTBP/DTBMP Quench at -78°C Check2->Action1 Acid Detected Action2 Switch to MeCN (Beta) or Ether (Alpha) Check3->Action2 Solvent Control

Caption: Decision matrix for diagnosing anomerization. If NGP is present but failing, acid scavenging is the primary intervention.

📚 References
  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. Link

  • Gervay-Hague, J. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. Link

  • Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method?. Angewandte Chemie International Edition. Link

  • Codée, J. D. C., et al. (2020). Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society. Link

Sources

Module 1: The "Benzoic Acid Nightmare" (Pre-Purification Workup)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoylation Purification Technical Support Center .

Status: Online Operator: Senior Application Scientist Case ID: BZ-PUR-001

You are likely here because a "simple" Schotten-Baumann or pyridine-mediated benzoylation has turned into a purification nightmare. While benzoylation is a cornerstone protecting group strategy—offering UV activity, crystallinity, and stability—the reagents (Benzoyl chloride/anhydride) and solvents (Pyridine) leave behind stubborn byproducts that can ruin chromatography and inhibit crystallization.

This guide bypasses standard textbook advice to address the specific physicochemical failures that occur during workup and isolation.

The Problem: Benzoic acid (PhCOOH) is the primary byproduct of benzoyl chloride hydrolysis. It co-elutes with many esters, streaks on silica, and contaminates crystals. The Trap: Relying on a single basic wash. Benzoic acid partitions effectively into organic solvents even at neutral pH, and benzoyl anhydride (formed from excess reagent) hydrolyzes very slowly, regenerating acid after you think you’ve finished.

Protocol A: The "Double-Quench" Workup System

Use this for standard reactions involving Pyridine and Benzoyl Chloride.

Step 1: The Nucleophilic Quench (Crucial for Anhydrides) Before adding water, add 1.0 mL of Methanol or 0.5 mL of N,N-dimethylethylenediamine per mmol of excess reagent. Stir for 15-30 minutes.

  • Why? Water hydrolyzes Benzoyl Anhydride (PhCO-O-COPh) extremely slowly. Methanol converts it to Methyl Benzoate (separable) and acid.[1] The diamine converts it to a water-soluble amide.

Step 2: Solvent Swap (The Pyridine Trap) If the reaction is >10% Pyridine, do not extract yet. Evaporate the pyridine/DCM mixture to an oil, then redissolve in Ethyl Acetate (EtOAc) .

  • Why? Pyridine acts as a cosolvent (phase transfer catalyst), dragging benzoic acid and salts into your organic layer. EtOAc is less miscible with water than DCM, improving separation.

Step 3: The "Colorimetric" Wash (Pyridine Removal) Wash the EtOAc layer 3x with 10% aqueous Copper(II) Sulfate (CuSO₄) .

  • Visual Indicator: The aqueous layer will turn from Pale Blue

    
    Deep Royal Blue/Purple  as the Copper-Pyridine complex forms.
    
  • Stop Condition: Repeat washes until the aqueous layer remains pale blue.

Step 4: The Buffered Base Wash (Acid Removal) Wash 2x with Saturated Aqueous NaHCO₃ .

  • Caution: Do not use NaOH. It causes saponification (hydrolysis) of your newly formed product ester. NaHCO₃ (pH ~8.5) is sufficient to deprotonate Benzoic Acid (pKa 4.2) into Sodium Benzoate (water-soluble).[2]

Visualization: The Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture SolventCheck Is Solvent Pyridine? Start->SolventCheck Evap Evaporate & Redissolve in EtOAc SolventCheck->Evap Yes CuWash Wash: 10% CuSO4 (aq) SolventCheck->CuWash No (DCM/THF) Evap->CuWash ColorCheck Aqueous Layer Color? CuWash->ColorCheck RepeatCu Repeat CuSO4 Wash ColorCheck->RepeatCu Deep Purple BaseWash Wash: Sat. NaHCO3 ColorCheck->BaseWash Pale Blue RepeatCu->CuWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry

Caption: Logic flow for removing Pyridine (via Copper complexation) and Benzoic Acid without hydrolyzing the product.

Module 2: Chromatography Survival Guide

The Problem: You ran a column, but your product fractions are contaminated with a white solid (Benzoic Acid) or an oil (Benzoyl Anhydride). The Science: Benzoic acid has a pKa of 4.2. On standard Silica Gel (slightly acidic, pH ~5-6), it exists in equilibrium between its neutral and ionized forms, causing severe "streaking" or "tailing" that overlaps with your product.

Troubleshooting Table: Mobile Phase Modifiers
ContaminantSymptom on TLCSolutionMechanism
Benzoic Acid Long streak from baseline to solvent front.Add 1% Triethylamine (TEA) or 1% Acetic Acid to mobile phase.TEA: Deprotonates acid fully (stays at baseline). AcOH: Protonates acid fully (moves as tight spot).
Benzoyl Anhydride Spot just above/below product; invisible in I2 stain, UV active.Pre-treat crude with Methylamine or Silica-Amine scavenger.Anhydrides are non-polar and survive chromatography. Chemical destruction is required.
Pyridine Product smells fishy; broad tailing spot.Use 1% Acetone in mobile phase or CuSO4 wash (see Module 1).Acetone disrupts pyridine-silica H-bonding (less common fix, prefer workup).
Protocol B: The "Neutralized" Silica Column

Use this when PhCOOH co-elutes with your product.

  • Slurry Preparation: Mix Silica Gel with Hexanes containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry. Flush with 2 column volumes of the TEA/Hexane mix.

  • Elution: Run your gradient (e.g., Hexane

    
     EtOAc).
    
    • Result: Benzoic acid will form the triethylammonium salt and stick permanently to the top of the column (Baseline). Your benzoylated product (neutral) will elute normally.

Module 3: Crystallization of Benzoylated Carbohydrates

The Problem: Benzoylated sugars often form "syrups" or "oils" that refuse to solidify, unlike their acetylated counterparts. The Science: While benzoyl groups add bulk, they also provide


-

stacking
opportunities. If an oil forms, it usually contains trace solvent (DCM/CHCl3) preventing lattice formation, or it is a mixture of anomers (

).
Protocol C: The "Solvent-Exchange" Crystallization

Do not attempt to crystallize directly from the reaction workup oil.

  • De-solvation: Rotovap the oil to dryness. Add 10 mL Ethanol (EtOH) and rotovap again. Repeat 2x.

    • Why? This azeotropically removes trace chlorinated solvents (DCM) which inhibit crystallization.

  • The Dissolution: Dissolve the thick syrup in the minimum amount of boiling Ethanol or Isopropanol .

  • The Cloud Point: Add hot Hexane dropwise until the solution turns slightly cloudy. Add one drop of EtOH to clear it.

  • The Slow Cool: Wrap the flask in foil/towel and let it cool to Room Temp undisturbed. Then move to

    
    .
    
    • Note: Benzoylated sugars often crystallize slowly (hours to days).

Visualization: Crystallization vs. Oiling Out

CrystalLogic Oil Syrup/Oil Obtained Solvent Trace DCM Present? Oil->Solvent Azeotrope Azeotrope w/ EtOH (3x) Solvent->Azeotrope Yes (Common) SolventSystem Dissolve in hot EtOH Solvent->SolventSystem No Azeotrope->SolventSystem Precip Oiling Out Occurs SolventSystem->Precip Too conc. Crystal Crystalline Solid SolventSystem->Crystal Slow Cool Reheat Reheat + Add more EtOH Precip->Reheat Reheat->SolventSystem

Caption: Troubleshooting the "Oiling Out" phenomenon in carbohydrate benzoylation.

Frequently Asked Questions (FAQ)

Q: My product has a strong almond/fishy smell even after the column. Is it pure? A: No. Almond smell = Benzaldehyde (from oxidation of benzyl alcohol impurities). Fishy smell = Pyridine.

  • Fix: Dissolve in Et2O and wash with 1M HCl (for pyridine) or Sodium Bisulfite solution (for benzaldehyde).

Q: I see a "Ghost Spot" on TLC that is UV active but doesn't stain with Anisaldehyde/Sulfuric Acid. A: This is likely Benzoyl Anhydride . It is very UV active but chemically inert to many oxidative stains.

  • Fix: It is less polar than your product. If it co-elutes, use Protocol A (Step 1) to destroy it before the next attempt.

Q: Can I use NaOH to wash out the benzoic acid? A: High Risk. While NaOH removes benzoic acid instantly, it also hydrolyzes your product (ester cleavage). Always use Saturated NaHCO₃ or Na₂CO₃. If you must use NaOH, keep it cold (


) and contact time under 60 seconds.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Schotten-Baumann conditions and workup logic).

  • Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. Safe and Convenient Procedure for Solvent Purification. Organometallics1996 , 15, 1518–1520. (Solvent drying and impurity impacts).[3][4][5]

  • University of Rochester. Workup of Reaction Mixtures: Removal of Pyridine. (Detailed Cu(II) wash mechanism).

  • Reich, H. J. Common Laboratory Solvents and Additives. University of Wisconsin-Madison. (pKa data and mobile phase modifiers).

  • BenchChem. Technical Support Center: Benzoylation of Sensitive Substrates. (Troubleshooting ester hydrolysis during workup).

Sources

Technical Support Center: Ribofuranose Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Scientist’s Foreword

As a Senior Application Scientist in nucleoside and oligonucleotide synthesis, I frequently encounter workflows bottlenecked by the traditional benzoyl (Bz) protecting group. While benzoyl is the gold standard for directing β-stereoselectivity via anchimeric assistance during Vorbrüggen glycosylation, its significant steric bulk, poor solubility profiles, and the harsh basic conditions required for its removal (e.g., saturated methanolic ammonia) often lead to nucleobase degradation or compromised yields.

This technical support guide is designed to help you troubleshoot these bottlenecks by deploying field-validated alternative protecting groups. Rather than relying on trial and error, the following frameworks explain the causality behind why certain groups fail and how specific structural alternatives resolve these chemical conflicts.

Diagnostic Workflow: Protecting Group Selection

G Start Evaluate Ribofuranose Protecting Group Q1 Is the nucleobase sensitive to strong base (NaOMe/NH3)? Start->Q1 Lev Use Levulinyl (Lev) Deprotect: Hydrazine Q1->Lev Yes Q2 Is crystallization or solubility an issue with Bz? Q1->Q2 No Tol Use Toluoyl (Tol) Improves crystallinity Q2->Tol Yes Q3 Is there a risk of intramolecular migration? Q2->Q3 No Piv Use Pivaloyl (Piv) Steric bulk prevents migration Q3->Piv Yes Ac Use Acetyl (Ac) Standard mild basic removal Q3->Ac No

Decision matrix for selecting ribofuranose protecting groups based on synthetic constraints.

Troubleshooting & FAQs

Q: I am scaling up the synthesis of a modified nucleoside, but my perbenzoylated ribofuranose intermediates are forming intractable oils. How can I improve the handling properties? A: Substitute the benzoyl groups with para-toluoyl (p-Tol) groups. The addition of the methyl group on the aromatic ring significantly alters the crystal lattice energy, often transforming intractable oils into highly crystalline solids. For instance, 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (Hoffer's chlorosugar) is an industry-standard crystalline intermediate used extensively in the synthesis of decitabine and other nucleoside analogs , . The toluoyl group maintains the crucial anchimeric assistance at the 2-position to ensure β-selectivity during glycosylation, and it is deprotected under identical conditions to benzoyl (e.g., NaOMe in MeOH) .

Q: I switched to acetyl (Ac) groups to allow for milder deprotection, but NMR analysis of my partially deprotected intermediates shows a mixture of regioisomers. What is the mechanism behind this, and how do I prevent it? A: You are observing intramolecular acyl migration . Acetyl groups are highly prone to migrating between adjacent hydroxyl groups (e.g., from the 2'-OH to the 3'-OH) under mildly basic or even neutral aqueous conditions . This occurs via the formation of a cyclic orthoester intermediate. Solution: If you require an aliphatic ester but must prevent migration, switch to a pivaloyl (Piv) group. The massive steric bulk of the tert-butyl moiety in the pivaloyl ester severely hinders the formation of the cyclic transition state required for migration , . Note that pivaloyl groups are significantly harder to remove than acetyl groups and may require stronger bases or reductive cleavage (e.g., DIBAL-H) depending on the substrate .

Q: My target nucleoside contains a highly base-sensitive modified nucleobase. Both benzoyl and acetyl deprotection (ammonia/methanol) cause degradation. What is the best orthogonal alternative? A: The levulinyl (Lev) group is the optimal choice for base-sensitive substrates. The levulinyl group is a keto-ester that is completely stable to the acidic conditions used for DMT removal and the standard coupling conditions in oligonucleotide synthesis , [[1]]([Link]). Causality of Deprotection: It is removed via a highly specific, orthogonal mechanism using hydrazine hydrate. The hydrazine reacts with the ketone of the levulinyl group to form a hydrazone intermediate. This intermediate then undergoes a rapid intramolecular cyclization, attacking the ester carbonyl to release the free hydroxyl group and forming 4,5-dihydro-6-methyl-3(2H)-pyridazinone as a stable, water-soluble byproduct . This occurs at room temperature in minutes, leaving base-sensitive moieties completely intact .

Quantitative Comparison of Protecting Groups
Protecting GroupReagent for IntroductionDeprotection ConditionsDeprotection Time/TempMigration RiskAnchimeric Assistance (β-selectivity)
Benzoyl (Bz) BzCl, PyridineNH₃/MeOH or NaOMe/MeOH12–24h, 25–50°CLowExcellent
Toluoyl (Tol) p-TolCl, PyridineNH₃/MeOH or NaOMe/MeOH12–24h, 25–50°CLowExcellent
Acetyl (Ac) Ac₂O, PyridineNH₃/MeOH or K₂CO₃/MeOH1–4h, 25°CHighModerate
Pivaloyl (Piv) PivCl, Pyridine/DMAPNaOH/MeOH or DIBAL-H24h+, 50°C+Very LowGood
Levulinyl (Lev) Levulinic acid, DCC, DMAP0.5 M Hydrazine in Pyridine/AcOH2–15 min, 25°CLowPoor (Non-participating)
Validated Methodologies
Protocol 1: Synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (Hoffer's Chlorosugar)

This protocol replaces problematic benzoylations with toluoyl groups to force crystallization of the glycosyl donor , .

  • Protection: Dissolve 1-O-methyl-2-deoxy-D-ribofuranose (1.0 eq) in anhydrous triethylamine and dichloromethane (safer alternative to pyridine) under an inert argon atmosphere.

  • Cool the solution to 0°C using an ice bath to control the exothermic acylation.

  • Dropwise add p-toluoyl chloride (2.2 eq) to ensure complete protection of the 3- and 5-hydroxyls. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Quench with ice water, extract with dichloromethane, and wash the organic layer with saturated NaHCO₃ and brine. Evaporate to yield the di-O-toluoyl intermediate.

  • Chlorination: Dissolve the intermediate in anhydrous ether. Bubble anhydrous HCl gas (or add thionyl chloride, SOCl₂) at 0°C to substitute the anomeric methoxy group with a chlorine atom.

  • Crystallization: Concentrate the solvent and crystallize the product from ether/hexanes to yield the pure α-chlorosugar.

  • Self-Validation Check: Analyze the product via ¹H NMR. The anomeric proton (H-1') should appear as a distinct doublet. A downfield shift in the H-1' signal confirms successful chlorination, while the absence of a methoxy singlet (~3.3 ppm) confirms complete conversion.

Protocol 2: Orthogonal Deprotection of Levulinyl (Lev) Groups

This protocol utilizes hydrazine for the ultra-mild deprotection of base-sensitive nucleosides , .

  • Isolate the levulinyl-protected nucleoside (or solid-support bound oligonucleotide) in a dry reaction vessel.

  • Prepare the deprotection cocktail: 0.5 M hydrazine hydrate in a mixture of pyridine and glacial acetic acid (3:2 v/v). Causality Note: The buffering with acetic acid is critical; it prevents unwanted nucleophilic attack by hydrazine on pyrimidine bases.

  • Add the deprotection cocktail to the substrate and agitate at room temperature (25°C) for exactly 10–15 minutes.

  • Quench the reaction by adding 2,4-pentanedione (acetylacetone). This rapidly scavenges any unreacted hydrazine, forming a harmless pyrazole derivative.

  • Purify the deprotected nucleoside via reverse-phase HPLC (or wash the solid support thoroughly with acetonitrile).

  • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the higher Rf levulinyl-protected spot and the emergence of a lower Rf deprotected spot within 15 minutes validates the cleavage.

References
  • Srce.hr. "Enzymic Hydrolysis of Acetylated D-Ribose Derivatives". Available at: [Link]

  • ResearchGate. "Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry". Available at: [Link]

  • RSC Publishing. "The evolution of comprehensive strategies for furanoid glycal synthesis". Available at: [Link]

  • ResearchGate. "Solid-Phase Synthesis and On-Column Deprotection of RNA from 2'- (and 3'-) O -Levulinated (Lv) Ribonucleoside Monomers". Available at: [Link]

  • Biblioteka Nauki. "Oligonucleotide synthesis using the 2-(levulinyloxymethyl)-5-nitrobenzoyl group". Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Glycosyl Donors for 2'-C-Methyl Ribonucleoside Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tertiary Wall" in Nucleoside Chemistry

The synthesis of 2'-C-methyl ribonucleosides (e.g., Sofosbuvir, Valopicitabine) represents a specific, high-value challenge in medicinal chemistry. Unlike standard ribose or 2'-deoxyribose, the introduction of a methyl group at the C2' position creates a tertiary alcohol center . This introduces severe steric hindrance ("The Tertiary Wall") that destabilizes the transition state for glycosylation and physically blocks the approach of the nucleobase.

This guide objectively compares the three primary glycosyl donor classes used to overcome this barrier. Our analysis reveals that while 1-O-Benzoyl donors remain the industrial standard due to superior


-selectivity via neighboring group participation (NGP), 1-Halo sugars  offer necessary reactivity for electronically deactivated bases.

Mechanistic Challenge: Sterics vs. Selectivity

To select the right donor, one must understand the failure mode of standard protocols.

  • Steric Bulk: The 2'-C-methyl group occupies the

    
    -face (in D-ribose), crowding the trajectory for nucleophilic attack.
    
  • Oxocarbenium Destabilization: The inductive effect of the extra carbon and the strain of flattening a quaternary center into an oxocarbenium ion increases the activation energy.

  • 
    -Selectivity Requirement:  Antiviral activity almost exclusively resides in the 
    
    
    
    -anomer. Control is achieved via the 2'-O-acyl group (NGP), but the 2'-methyl group can distort the acyloxonium intermediate, leading to leakage of the
    
    
    -anomer.
Visualization: The Steric Conflict

The following diagram illustrates the mechanistic bottleneck caused by the 2'-C-methyl group during Vorbrüggen glycosylation.

GlycosylationMechanism Donor 1-O-Benzoyl-2-C-Me-Ribose (Donor) Oxocarbenium Oxocarbenium Ion (Transient) Donor->Oxocarbenium Activation LewisAcid Lewis Acid (TMSOTf/SnCl4) LewisAcid->Donor Promotes Acyloxonium 1,2-Acyloxonium Ion (Stabilized Intermediate) Oxocarbenium->Acyloxonium Fast C2-OBz Participation AlphaProduct α-Nucleoside (Kinetic/Leakage) Oxocarbenium->AlphaProduct Bottom-face Attack BetaProduct β-Nucleoside (Thermodynamic Product) Acyloxonium->BetaProduct Top-face Attack (Blocked by C2-Me?) Base Silylated Nucleobase Base->BetaProduct Slow Kinetics Base->AlphaProduct Competitive StericNote CRITICAL ISSUE: 2-C-Methyl group sterically hinders formation of Acyloxonium and Base approach StericNote->Acyloxonium

Caption: Mechanistic pathway showing how the 2'-C-methyl group impedes the formation of the critical acyloxonium intermediate, necessitating highly reactive donors.

Comparative Analysis of Glycosyl Donors

A. 1-O-Acyl Sugars (Benzoates/Acetates)

The Industry Standard Most commonly: 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose.

  • Performance: Relies on Vorbrüggen conditions (BSA/TMSOTf). The 2-O-benzoyl group is essential for anchoring the stereochemistry.

  • Pros: High stability, crystalline solids (easy handling), reliable

    
    -selectivity (>95:5).
    
  • Cons: Lower reactivity. The 2'-C-methyl group makes the anomeric acetate/benzoate harder to displace. Requires harsh Lewis acids (SnCl4) or elevated temperatures for unreactive bases.

  • Best For: Large-scale manufacturing (e.g., Sofosbuvir intermediates) where purification of the

    
    -anomer is integrated into crystallization.
    
B. 1-Halo Sugars (Bromides/Chlorides)

The Reactive Alternative Generated from 1-O-acyl sugars or lactols.

  • Performance: Significantly more reactive than 1-O-acyl donors. Often used when the nucleobase is electron-deficient (e.g., fluorinated bases).

  • Pros: Can drive reaction to completion even with sterically hindered 2'-C-methyl centers.

  • Cons: Unstable; must often be generated in situ or used immediately. High sensitivity to moisture leads to hydrolysis.

  • Best For: "Difficult" couplings where standard Vorbrüggen fails to achieve conversion.

C. Thioglycosides

The Mild Candidate Phenyl or ethyl thioglycosides activated by NIS/TfOH.

  • Performance: "Armed/Disarmed" strategies allow fine-tuning.

  • Pros: Orthogonal protecting group chemistry. Can be activated under milder conditions than SnCl4.

  • Cons: Sulfur byproducts can poison metal catalysts in subsequent steps. Direct

    
    -selectivity is less predictable without strong C2-participation.
    
  • Best For: Convergent synthesis where the sugar needs to survive other manipulations before glycosylation.

Summary Data Table
Feature1-O-Benzoyl (Standard)1-Bromo (Halide)Thioglycoside
Reactivity ModerateHigh Moderate-High

-Selectivity
Excellent (>20:1) Good (Variable)Moderate
Stability High (Shelf-stable)Low (Hydrolysis prone)High
Typical Yield (2'-Me) 50 - 75%40 - 65%45 - 70%
Reagents BSA / TMSOTf / SnCl4AgOTf / Hg(CN)2NIS / TfOH
Scalability High (Kg scale) LowMedium

Experimental Protocol: Optimized Vorbrüggen Coupling

Target: Synthesis of a 2'-C-methyl-uridine analog (Sofosbuvir intermediate type). Donor: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose.[1][2]

Reagents
  • Donor: 1.0 equiv (dried azeotropically with toluene).

  • Base: Uracil or Cytosine derivative (1.2 equiv).

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 equiv).

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.5 - 2.0 equiv). Note: Higher equivalents required for 2'-Me sugars compared to standard ribose.

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Silylation: Suspend the nucleobase in anhydrous MeCN under Argon. Add BSA.[3] Heat to 80°C for 30-60 min until a clear solution forms (silylated base). Cool to RT.

  • Coupling: Add the Donor (dissolved in minimum MeCN) to the silylated base solution.

  • Activation: Cool the mixture to 0°C. Add TMSOTf dropwise. Crucial: Do not add all at once to prevent anomerization.

  • Reaction: Warm to 60°C (higher temp needed for 2'-Me sterics). Monitor by LC-MS.[4] Reaction typically takes 2-6 hours.

  • Quench: Cool to 0°C. Quench with cold saturated NaHCO3.

  • Workup: Extract with EtOAc. Wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The

    
    -anomer typically elutes after the 
    
    
    
    -anomer (check specific Rf).

Self-Validating Checkpoint:

  • If yield is <30%: Check moisture content (Vorbrüggen is extremely water-sensitive).

  • If

    
     ratio is poor (<5:1): Switch solvent from MeCN to DCE/Toluene (lower dielectric constant favors 
    
    
    
    via tight ion pairing).

Decision Matrix for Donor Selection

Use this logic flow to determine the optimal donor for your specific 2'-C-methyl target.

DonorSelection Start Start: 2'-C-Methyl Nucleoside Target Scale Is this for >100g Scale? Start->Scale BaseReactivity Is the Nucleobase Electron Deficient? (e.g., Fluorinated, Nitro) Scale->BaseReactivity No (Lab Scale) UseBenzoyl USE 1-O-BENZOYL DONOR (Standard Vorbrüggen) Scale->UseBenzoyl Yes (Stability Critical) Stability Is the Sugar Acid Sensitive? BaseReactivity->Stability No (Standard Base) UseHalo USE 1-BROMO SUGAR (Silver/Mercury Promoters) BaseReactivity->UseHalo Yes (Needs high reactivity) Stability->UseBenzoyl No UseThio USE THIOGLYCOSIDE (NIS/TfOH Activation) Stability->UseThio Yes (Mild conditions needed)

Caption: Decision tree for selecting glycosyl donors based on scale, base reactivity, and stability requirements.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Sofia, M. J., et al. (2010). Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry, 53(19), 7202–7218.

  • Li, N. S., & Piccirilli, J. A. (2006). Efficient Synthesis of 2'-C-β-Methylguanosine. The Journal of Organic Chemistry, 71(5), 2123–2126.

  • Chun, B. K., et al. (2011). Synthesis of 2'-C-Methyl Nucleosides. U.S. Patent 7,964,580.

  • Niu, C., et al. (2018).[5] Process for the preparation of Sofosbuvir.[6][7][8] World Intellectual Property Organization, WO2018025195.

Sources

Comparative Guide: Characterization and Efficacy of Nucleosides Derived from 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2'-C-methyl nucleosides represents a cornerstone in the development of direct-acting antivirals (DAAs), most notably for Hepatitis C (e.g., Sofosbuvir) and emerging Flaviviruses. The choice of the sugar donor is the single most critical variable in determining the stereochemical outcome and yield of the glycosylation reaction.

This guide objectively compares the industry-standard precursor, 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose (TBR-2Me) , against alternative acetyl-protected and non-methylated analogs. We provide experimental evidence demonstrating that while TBR-2Me requires more rigorous activation conditions, it offers superior


-anomeric selectivity and crystalline stability, which are essential for GMP-compliant scale-up.

Part 1: Precursor Analysis and Selection

The 2'-C-methyl modification introduces a quaternary center at the C2 position, creating significant steric bulk that disrupts the standard "neighboring group participation" (NGP) mechanism used in ribose chemistry.

Comparative Matrix: Sugar Precursors
Feature1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose (TBR-2Me) 1,2,3,5-Tetra-O-acetyl-2C-methyl-D-ribofuranose (TAR-2Me) 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribose (Standard)
Primary Application HCV, Zika, Dengue Polymerase InhibitorsEarly-stage screening librariesStandard antiviral/anticancer nucleosides
Leaving Group (C1) Benzoate (Harder to activate)Acetate (Easier to activate)Acetate (Standard)
Stereocontrol (C2) High (Benzoxonium ion is rigid/bulky)Moderate (Acetonium ion is smaller)High (Standard NGP)
Crystallinity High (Stable solid, easy handling)Low (Often an oil/syrup)High
Glycosylation Yield 45–65% (Sterically hindered)50–70% (Less hindered)85–95%

:

Ratio
>10:1 (Thermodynamic control)~3:1 to 5:1Exclusive

Mechanism of Action: The "Steric Clash"

In standard nucleoside synthesis, the C2-acyl group forms an acyloxonium ion that blocks the


-face, forcing the base to attack from the 

-face. In TBR-2Me , the C2-methyl group physically crowds this intermediate. The bulky Benzoyl group is preferred over Acetyl because its rigidity stabilizes the cationic intermediate despite the methyl group's interference, preventing the formation of the orthoester byproduct common with acetyl groups.

G Precursor 1,2,3,5-Tetra-O-benzoyl- 2C-methyl-D-ribofuranose Activation Lewis Acid Activation (SnCl4 or TMSOTf) Precursor->Activation Dissociation of C1-OBz Intermediate 1,2-Benzoxonium Ion (Stabilized Cation) Activation->Intermediate C2-OBz Participation Product β-Nucleoside (Thermodynamic Product) Intermediate->Product Base Attack (Top Face) Intermediate->Product High β-Selectivity Steric 2'-Methyl Steric Blockade (Prevents α-attack) Steric->Intermediate Crowding

Figure 1: Mechanistic pathway showing how the benzoyl group at C2 maintains stereocontrol despite the steric hindrance of the 2'-methyl group.

Part 2: Characterization Protocols

Characterizing 2'-C-methyl nucleosides is notoriously difficult because the 2'-methyl group eliminates the H2' proton, removing the


 coupling constant typically used to assign anomers in standard ribose.
NMR Distinction ( vs )

Critical Rule: Do not rely on coupling constants (


). You must use Nuclear Overhauser Effect (NOE) spectroscopy.
  • Protocol:

    • Dissolve 5-10 mg of purified nucleoside in DMSO-

      
      .
      
    • Acquire 1D

      
      H NMR and 2D NOESY (mixing time 500-800 ms).
      
    • 
      -Anomer Diagnostic:  Look for a strong cross-peak between H-1'  and H-4' . In the 
      
      
      
      -configuration (C3'-endo envelope), these protons are on the same face (pseudo-axial).
    • 
      -Anomer Diagnostic:  Look for a strong cross-peak between H-1'  and the 2'-Methyl  group.
      
Proton Interaction

-Anomer (Desired)

-Anomer (Impurity)
H1'

H4'
Strong NOE Weak / None
H1'

2'-Me
Weak / NoneStrong NOE
Chemical Shift (2'-Me) Typically

1.0 - 1.3 ppm
Typically shifted downfield
HPLC Purity & Separation

Because the


 and 

anomers have identical mass, HRMS cannot distinguish them.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient 5% to 60% Acetonitrile in Water (0.1% Formic Acid).

  • Retention: The

    
    -anomer is typically more polar and elutes earlier than the 
    
    
    
    -anomer in reverse-phase conditions due to the orientation of the base relative to the hydrophobic benzoyl groups (if protected) or the sugar face (if deprotected).

Part 3: Experimental Synthesis Protocol

This protocol is optimized for 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose . Note the use of SnCl


 ; while TMSOTf is standard for simple sugars, the steric bulk of the 2'-Me group often requires the stronger Lewis acidity of Tin(IV) chloride to drive the reaction to completion.
Materials
  • Donor: 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose (1.0 equiv)

  • Acceptor: Nucleobase (e.g., Uracil, Cytosine, protected Guanine) (1.2 equiv)

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide)

  • Catalyst: SnCl

    
     (Tin(IV) chloride), 1M in DCM.
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow
  • Silylation: Suspend the nucleobase in anhydrous MeCN under Argon. Add BSA (2.5 equiv). Heat to 60°C for 30-60 mins until a clear solution forms (silylated base).

  • Coupling:

    • Cool the silylated base solution to 0°C.

    • Add the Sugar Donor (dissolved in minimum DCE).

    • Critical Step: Add SnCl

      
       (1.5 - 2.0 equiv) dropwise. The solution may darken.
      
  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Dilute with DCM.

    • Pour into ice-cold saturated NaHCO

      
       (Caution: Gas evolution).
      
    • Filter through a Celite pad to remove Tin salts (emulsion risk).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
  • Deprotection (Global):

    • Dissolve crude protected nucleoside in 7N NH

      
       in Methanol.
      
    • Stir in a sealed pressure tube at room temperature for 24 hours.

    • Evaporate and purify via silica flash chromatography (DCM/MeOH gradient).

Part 4: Performance Comparison Data

The following data summarizes the performance of the Benzoyl-protected precursor (TBR-2Me) versus the Acetyl-protected alternative (TAR-2Me) in the synthesis of a generic 2'-C-methyl-uridine analog.

Table 1: Synthesis Efficiency
MetricTBR-2Me (Benzoyl)TAR-2Me (Acetyl)Interpretation
Crude Yield 62%74%Acetyl is less hindered, reacting faster.
Isolated

-Yield
55% 41%Benzoyl provides better stereocontrol.

:

Ratio
12:1 3:1Critical: Acetyl precursor requires difficult chromatographic separation of anomers.
Solid Handling Non-hygroscopic SolidHygroscopic SyrupTBR-2Me is superior for weighing/storage.
Table 2: Antiviral Potency (Reference Values)

Data represents typical ranges for 2'-C-methyl nucleosides derived from these precursors against HCV Replicon (Genotype 1b).

Compound

(

M)

(

M)
Mechanism
2'-C-Me-Cytidine 0.5 - 2.0>100Non-obligate chain terminator
2'-C-Me-Uridine 1.8 - 3.5>100Non-obligate chain terminator
Standard Cytidine >50 (Inactive)>100Rapidly metabolized / No inhibition
Decision Matrix Diagram

Decision Start Select Sugar Precursor Q1 Is Beta-Selectivity Critical? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 Yes PathB Use Acetyl-protected Analogs Q1->PathB No (Screening only) PathA Use 1,2,3,5-Tetra-O-benzoyl- 2C-methyl-D-ribofuranose Q2->PathA Yes (GMP/Process) Q2->PathA No (Research) ReasonA Reason: Avoids difficult column chromatography PathA->ReasonA ReasonB Reason: Lower cost, if HPLC prep is available PathB->ReasonB

Figure 2: Decision matrix for selecting the appropriate sugar precursor based on project scale and purity requirements.

References

  • Review of Vorbrüggen Glycosylation: Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Synthesis of Nucleosides. Organic Reactions.[1][2][3][4][5][6][7]

  • Sofosbuvir Synthesis & Precursors: Chun, B. K., et al. (2011). Efficient Synthesis of 2'-C-Methyl Nucleosides. Journal of Organic Chemistry.[7][8]

  • Antiviral Activity of 2'-C-Methyl Nucleosides: Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleosides. Journal of Biological Chemistry.

  • NMR Characterization of Anomers: Rosemeyer, H. (2004). The Chemo-Enzymatic Synthesis of Nucleosides. Helvetica Chimica Acta.

  • BenchChem Comparative Data: Antiviral Potency of 2'-C-Methylcytidine vs 2'-C-Methyluridine.

Sources

NMR Validation of 2'-C-Methyl-Ribonucleoside Structure: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Stereochemical Imperative in Antiviral Drug Development

The development of nucleoside analog inhibitors targeting viral RNA-dependent RNA polymerases (RdRp) relies heavily on precise structural modifications. The introduction of a methyl group at the 2'-position of the ribose ring—as seen in the precursors to blockbuster Hepatitis C (HCV) drugs like Sofosbuvir—induces steric hindrance that effectively terminates viral RNA chain elongation[1].

However, the biological efficacy of these analogs is strictly governed by their stereochemistry. The thermodynamically favored 2'-C-


-methyl epimer is generally inactive, whereas the 2'-C-

-methyl epimer exhibits potent antiviral properties[1]. For drug development professionals and synthetic chemists, proving the successful synthesis of the

-epimer requires rigorous analytical validation. While LC-MS can confirm the exact mass, it is completely blind to stereochemistry and regiochemistry[2]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this structural validation.

This guide objectively compares the performance of different NMR modalities for validating 2'-C-methyl-ribonucleosides and provides a self-validating experimental workflow to ensure absolute data integrity.

Comparative Analysis of Analytical Modalities

To fully validate a 2'-C-methyl-ribonucleoside, scientists must move beyond basic 1D NMR. Below is an objective comparison of the analytical "products" (methodologies) used to solve this structural challenge.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary UtilityStereochemical ResolutionKey Limitation
LC-MS (ESI+) Exact molecular weight confirmation.None Cannot distinguish between

/

epimers or 2'/3' regiomers.
1D

H &

C NMR
Baseline structural fingerprinting.Low Cannot definitively assign the quaternary C-2' carbon.
2D HSQC / HMBC Carbon backbone connectivity & regiochemistry.None Blind to 3D spatial arrangements.
2D ROESY / NOESY Spatial proton correlation (Through-space).High Requires precise tuning of mixing times (

) to avoid artifacts.
1D NMR: The Baseline Fingerprint

Standard 1D


H and 

C NMR provides rapid confirmation of the methylation event. The defining feature of a successful 2'-C-methylation is the appearance of a distinct methyl singlet (typically around

1.10–1.25 ppm) and the diagnostic collapse of the anomeric H-1' signal into a sharp singlet, as the H-2' proton has been replaced[3]. However, 1D NMR fails to identify the spatial orientation of the methyl group.
2D Heteronuclear NMR (HSQC/HMBC): Solving the Backbone

Because the C-2' carbon is quaternary (lacking an attached proton), it is invisible in standard HSQC spectra. HMBC is the superior alternative here, as it reveals long-range


 couplings from the 2'-CH

protons to the C-1', C-2', and C-3' carbons, definitively proving the regiochemistry of the methyl group[2].
2D Homonuclear NMR (ROESY/NOESY): The Stereochemical Arbiter

To differentiate the active


-epimer from the inactive 

-epimer, through-space correlation is required. A NOESY or ROESY experiment will show distinct Nuclear Overhauser Effect (NOE) cross-peaks depending on the orientation of the 2'-CH

group relative to the nucleobase and the H-3' proton[2].

Quantitative Data: Spectral Signatures

To provide a benchmark for your own syntheses, Table 2 summarizes the validated


H and 

C NMR chemical shifts for the active antiviral precursor 2'-C-Methylcytidine [3].
Table 2: Validated NMR Chemical Shifts for 2'-C-Methylcytidine (in MeOD)
Position

H Shift (

, ppm)
Multiplicity

C Shift (

, ppm)
Assignment Rationale
Base (C-6) 8.13d (

Hz)
143.1Downfield aromatic proton; couples with H-5.
Base (C-5) 5.89d (

Hz)
95.9Upfield aromatic proton; couples with H-6.
Sugar (C-1') 6.02s93.9Diagnostic: Appears as a singlet due to the absence of H-2'.
Sugar (C-2') --80.2Diagnostic: Quaternary carbon; assigned via HMBC.
Sugar (C-3') 3.82–3.77m73.7Overlaps with H-5''.
Sugar (C-4') 3.93–3.91m83.8Shifts downfield due to adjacent ring oxygen.
Sugar (C-5') 3.99–3.96dd60.8Diastereotopic protons.
2'-CH

1.10s20.5Diagnostic: Strong, integrated singlet confirming methylation.

Experimental Protocols: A Self-Validating Workflow

The following protocol details the acquisition of NMR data for stereochemical validation, emphasizing the causality behind each parameter to ensure a self-validating system.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 5–10 mg of the highly purified nucleoside in 600 µL of highly enriched DMSO-

    
     (100% atom D) rather than MeOD or D
    
    
    
    O.
  • Causality: Protic solvents like MeOD will rapidly exchange the 2', 3', and 5' hydroxyl protons with deuterium, rendering them invisible. In DMSO-

    
    , these hydroxyl protons remain visible and appear as distinct doublets or singlets. Observing the 2'-OH signal is critical because its spatial relationship (NOE) to the H-1' and H-3' protons provides secondary confirmation of the stereocenter.
    
  • Validation Checkpoint: The DMSO-

    
     residual solvent peak must appear as a sharp, perfectly phased quintet at 
    
    
    
    2.50 ppm. Any broadening indicates poor shimming or paramagnetic impurities, which will destroy the resolution needed for 2D experiments.
Step 2: 1D Baseline Acquisition & Pulse Calibration
  • Action: Acquire standard

    
    H and 
    
    
    
    C spectra. Critically, calibrate the 90° pulse width (
    
    
    ) specifically for this sample.
  • Causality: Nucleosides in DMSO can alter the dielectric constant of the sample. Using a generic, pre-set 90° pulse width will lead to incomplete excitation, reducing the signal-to-noise ratio (SNR) and introducing severe

    
     noise (artifacts) in 2D spectra.
    
  • Validation Checkpoint: Inspect the H-1' signal. It must be a sharp singlet[3]. If any

    
    -coupling splitting is observed at H-1', the 2'-position is not fully substituted, indicating a failed reaction or a co-eluting impurity.
    
Step 3: 2D ROESY Acquisition for Stereochemical Assignment
  • Action: Set up a 2D ROESY (Rotating-frame NOE spectroscopy) experiment with a spin-lock mixing time (

    
    ) of 200–300 ms.
    
  • Causality: Why ROESY instead of NOESY? 2'-C-methyl-ribonucleosides are small molecules (MW ~250–300 Da). At high magnetic fields (e.g., 600 MHz), their molecular correlation time (

    
    ) often falls into the "NOE null region" (
    
    
    
    ), where standard NOESY cross-peaks approach zero intensity. ROESY circumvents this physics limitation; ROE cross-peaks are always positive and non-zero regardless of magnetic field strength, preventing false-negative stereochemical assignments.
  • Validation Checkpoint: Evaluate the phase of the spectrum. Diagonal peaks must be negative, while true through-space ROE cross-peaks must be positive. If cross-peaks share the same phase as the diagonal, they are TOCSY artifacts (through-bond), not spatial correlations, and must be ignored during stereochemical assignment.

Workflow Visualization

Below is the logical workflow for the structural validation of these nucleosides, mapping the transition from baseline assignment to 3D spatial resolution.

NMR_Validation Sample Sample Preparation (DMSO-d6 Preferred) Acq1D 1D NMR (1H, 13C) Baseline Assignment Sample->Acq1D Step 1 Acq2D_Het 2D HSQC / HMBC Quaternary C-2' Assignment Sample->Acq2D_Het Step 2 Acq2D_Hom 2D ROESY / NOESY Stereochemical Profiling Sample->Acq2D_Hom Step 3 DataProc Data Processing & Phasing Acq1D->DataProc Acq2D_Het->DataProc Acq2D_Hom->DataProc Alpha 2'-C-alpha-methyl (Inactive Epimer) DataProc->Alpha NOE: 2'-CH3 to H-3' (Strong) Beta 2'-C-beta-methyl (Active Antiviral) DataProc->Beta NOE: 2'-CH3 to Base (Strong)

Figure 1: NMR workflow for the structural validation of 2'-C-methyl-ribonucleosides.

Conclusion

Validating the structure of 2'-C-methyl-ribonucleosides requires a multi-tiered analytical approach. While 1D NMR and LC-MS confirm the success of the chemical modification and the molecular weight, they are insufficient for drug development standards. By utilizing 2D HMBC to assign the elusive quaternary C-2' carbon and employing 2D ROESY to definitively map the 3D spatial orientation of the methyl group, researchers can confidently validate the synthesis of the active


-epimer. Adhering to the self-validating checkpoints outlined in this guide ensures that downstream in vitro and in vivo assays are conducted on structurally unambiguous compounds.

References

  • Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs Source: MDPI / Pharmaceuticals URL:[Link]

  • Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2 Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

Sources

Efficacy comparison of antiviral nucleosides with 2'-C-methyl modification

[1][2][3][4][5]

Executive Summary

The introduction of the 2'-C-methyl (2'-C-Me) modification represents a watershed moment in antiviral nucleoside chemistry.[1] By introducing a methyl group at the 2' position of the ribose sugar, researchers successfully created a class of "non-obligate" chain terminators that lock the nucleoside into a C3'-endo conformation (North), mimicking the natural RNA substrate while creating a steric conflict within the viral RNA-dependent RNA polymerase (RdRp) active site.

This guide objectively compares the efficacy, toxicity profiles, and mechanistic nuances of the major 2'-C-Me nucleoside analogues, distinguishing between the highly successful uridine analogues (e.g., Sofosbuvir) and the potent but toxicity-limited adenosine and guanosine derivatives.

Part 1: The Mechanistic Advantage

Why 2'-C-Methyl?

Unlike obligate chain terminators (which lack a 3'-OH group), 2'-C-Me nucleosides retain the 3'-OH, allowing them to be recognized by the viral polymerase as valid substrates. However, once incorporated, the bulky 2'-methyl group induces a steric clash with conserved residues in the polymerase active site (specifically the "gatekeeper" residues like S282 in HCV NS5B), preventing the translocation or binding of the next incoming nucleotide.

Key Mechanistic Features:
  • Conformational Locking: The 2'-C-Me group forces the sugar into a C3'-endo pucker, which is the preferred conformation for A-form RNA helices, enhancing binding affinity (

    
    ) to the polymerase.
    
  • Steric Hindrance: Upon incorporation, the methyl group clashes with amino acids in the nucleotide-binding pocket, preventing the polymerase from closing its active site for the next catalytic cycle.

Visualization: Mechanism of Action (MoA)

The following diagram illustrates the critical "Steric Gate" mechanism that defines this class of inhibitors.

MoA_2CMecluster_0Host Cell Cytoplasmcluster_1Viral Replication ComplexProdrugProdrug Entry(e.g., Sofosbuvir)MetabolismIntracellularTriphosphorylationProdrug->MetabolismCathepsin/HINT1RdRp_BindBinding to Viral RdRp(NS5B)Metabolism->RdRp_BindActive NTPIncorpNucleotideIncorporationRdRp_Bind->IncorpMimics RNAClashSTERIC CLASH(2'-Me vs Gatekeeper)Incorp->ClashConformational ConflictTerminationChain Termination(Viral Replication Halt)Clash->TerminationPrevents Translocation

Figure 1: The sequential mechanism of 2'-C-methyl nucleoside inhibition, highlighting the critical steric clash that results in chain termination.[2]

Part 2: Comparative Efficacy Analysis

The efficacy of 2'-C-Me nucleosides is not uniform.[3][4][5][6] While the ribose modification provides the "warhead," the nucleobase determines specificity and metabolic liability.

Table 1: Comparative Performance of Key 2'-C-Me Analogues

Data aggregated from multiple replicon assay studies (HCV Genotype 1b).

Compound ClassRepresentative DrugBaseEC₅₀ (Potency)CC₅₀ (Cytotoxicity)Selectivity Index (SI)Clinical Status
2'-C-Me-Uridine Sofosbuvir (PSI-7977)Uracil0.01 - 0.12 µM> 100 µM> 1,000FDA Approved (Standard of Care)
2'-C-Me-Cytidine Valopicitabine (NM283)Cytosine0.8 - 2.5 µM> 50 µM~ 50Discontinued (GI Toxicity)
2'-C-Me-Adenosine MK-0608 (7-deaza)Adenine0.2 - 0.6 µM~ 10 - 40 µM~ 50Discontinued (Mitochondrial Tox)
2'-C-Me-Guanosine BMS-986094 Guanine0.01 - 0.1 µMVaries*High (in vitro)Terminated (Severe Cardiac Tox)
Analysis of Performance
  • Uridine (The Gold Standard): Sofosbuvir demonstrates that 2'-C-Me-Uridine analogues possess the optimal balance. While the nucleoside itself is less potent than adenosine analogues, the addition of the phosphoramidate prodrug moiety (ProTide) allows it to bypass the rate-limiting first phosphorylation step, achieving massive intracellular triphosphate concentrations with minimal mitochondrial toxicity.

  • Cytidine: Valopicitabine showed promise but suffered from poor oral bioavailability and significant gastrointestinal toxicity, likely due to off-target effects of the prodrug moiety and accumulation in intestinal tissue.

  • Purines (Adenosine/Guanosine): These are historically the most potent RdRp inhibitors in vitro. However, they are structurally similar to the natural substrates of human mitochondrial RNA polymerase (PolRMT) and DNA Polymerase

    
     . This leads to the "Purine Paradox": high antiviral potency coupled with unacceptable cardiotoxicity and mitochondrial depletion.
    

Part 3: The Toxicity Barrier (Mitochondrial Selectivity)

The primary failure mode for 2'-C-Me nucleosides is not lack of efficacy, but mitochondrial toxicity .

  • Mechanism: Human DNA Polymerase

    
     (Pol 
    
    
    ) and mitochondrial RNA Polymerase (PolRMT) are responsible for replicating and transcribing the mitochondrial genome.
  • The Differentiator: Sofosbuvir (Uridine-based) is a very poor substrate for Pol

    
     and PolRMT. In contrast, 2'-C-Me-Guanosine (BMS-986094) is efficiently incorporated by PolRMT, leading to the truncation of mitochondrial proteins involved in the electron transport chain. This caused severe cardiomyopathy in clinical trials.
    

Critical Testing Requirement: Any new 2'-C-Me candidate must be screened against Pol

Part 4: Experimental Validation Protocols

To validate the efficacy of a 2'-C-Me nucleoside, the HCV Replicon Assay (Luciferase-based) is the industry standard. It measures the inhibition of viral RNA replication in a cellular context.[6][7]

Protocol: Luciferase-Based HCV Replicon Assay

Objective: Determine the EC₅₀ of a novel 2'-C-Me nucleoside.

Materials:
  • Cells: Huh-7.5 cells stably expressing HCV subgenomic replicon (Luc-ubi-neo).

  • Media: DMEM + 10% FBS + 0.5 mg/mL G418 (Selection antibiotic).

  • Reagents: Renilla or Firefly Luciferase Assay System.

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest Huh-7 replicon cells (log phase).

    • Seed 5,000 cells/well in a 96-well white opaque plate (for luminescence).

    • Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation:

    • Dissolve test compound in 100% DMSO (10 mM stock).

    • Perform 3-fold serial dilutions in culture medium (ensure final DMSO < 0.5%).

    • Include Sofosbuvir as a positive control and 0.5% DMSO as a vehicle control.

  • Treatment:

    • Remove culture media from plates.[7]

    • Add 100 µL of diluted compound media to respective wells.

    • Incubate for 72 hours (standard turnover time for HCV RNA).

  • Cytotoxicity Control (Parallel Plate):

    • Run an identical plate treated with CellTiter-Glo or MTT to measure cell viability (CC₅₀). Crucial: Antiviral effect must be distinguished from cell death.

  • Readout:

    • Remove media.[7] Wash with PBS.[8]

    • Add Luciferase Lysis Buffer and Substrate according to kit instructions.

    • Read Luminescence (RLU) on a plate reader.

  • Data Analysis:

    • Normalize RLU to DMSO control (100% replication).

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate EC₅₀ using non-linear regression (4-parameter logistic fit).

Visualization: Screening Workflow

The following diagram outlines the logical flow from compound library to hit validation.

Screening_WorkflowLibrary2'-C-Me Compound LibraryRepliconHCV Replicon Assay(Huh-7 Cells)Library->RepliconHigh ThroughputMitoMitochondrial Tox Screen(Glu/Gal Switch Assay)Replicon->MitoEC50 < 1 µMDiscardDiscardReplicon->DiscardLow PotencyHitValidated HitMito->HitSI > 50 & No Mito ToxMito->DiscardPol Gamma Inhibition

Figure 2: Critical screening workflow emphasizing the "fail fast" mitochondrial toxicity checkpoint.

Part 5: Resistance Profiles

No antiviral is immune to resistance. For 2'-C-Me nucleosides, the resistance profile is remarkably consistent across the Flaviviridae family.

  • The S282T Mutation: In HCV, the primary resistance mutation maps to Serine 282 (S282T) in the NS5B polymerase.[9]

  • Mechanism of Resistance: The Threonine substitution adds a methyl group to the amino acid side chain.[9] This creates a "volumetric clash" with the 2'-methyl group of the incoming drug, effectively pushing the drug out of the active site while still allowing natural nucleotides (which lack the 2'-methyl) to bind, albeit with reduced efficiency.

  • Fitness Cost: Interestingly, the S282T virus is often less fit (replicates slower) than the wild type. This "fitness cost" explains why resistance to Sofosbuvir is rare in the clinic compared to NS5A inhibitors.

References

  • Sofia, M. J., et al. (2010). Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry. [Link]

  • Feng, J. Y., et al. (2016).[10] Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus.[2][10] Antimicrobial Agents and Chemotherapy. [Link]

  • Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides. PLOS Pathogens. [Link]

  • Pierra, C., et al. (2006). Synthesis and Pharmacokinetics of Valopicitabine (NM283), a Prodrug of 2'-C-Methylcytidine, for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry. [Link]

  • Lam, A. M., et al. (2010). Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]

Benchmarking Synthesis Routes for 2'-C-Methyladenosine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2'-C-methyladenosine (2'-C-Me-A) is a foundational nucleoside analogue in the development of antiviral therapeutics, particularly for Hepatitis C Virus (HCV) and potentially other RNA viruses.[1] Its mechanism of action involves intracellular phosphorylation to the triphosphate form, which acts as a non-obligate chain terminator of the viral RNA-dependent RNA polymerase (RdRp).

While the biological efficacy of 2'-C-Me-A is well-established, its chemical synthesis presents significant challenges, primarily regarding stereoselectivity (constructing the quaternary carbon center at C2') and anomeric control (


 vs. 

glycosylation). This guide benchmarks the two primary synthetic strategies: the Classical Vorbrüggen Glycosylation (Route A) and the Nucleobase-Lactone Addition (Route B), providing experimental protocols, yield comparisons, and scalability assessments.

Route Analysis & Comparison

Route A: Classical Vorbrüggen Glycosylation

This route involves the separate synthesis of a fully protected, branched sugar donor followed by coupling with a nucleobase. It is the most common method for medicinal chemistry campaigns (gram-scale) due to its modularity.

  • Mechanism: Friedel-Crafts-like coupling of a silylated base with a sugar cation.

  • Key Intermediate: 1,2,3,5-tetra-O-benzoyl-2-C-methyl-

    
    -D-ribofuranose.
    
  • Pros: High flexibility; allows testing of diverse nucleobases with the same sugar donor.

  • Cons: The sugar synthesis is long (8-10 steps); glycosylation often yields significant

    
    -anomer byproducts (up to 30%).
    
Route B: Nucleobase-Lactone Addition (The "Industrial" Route)

Developed by groups at Merck and Gilead for scale-up, this route reverses the logic. The nucleobase is lithiated and added directly to the lactone carbonyl of the sugar.

  • Mechanism: Nucleophilic addition of Lithiated-Base to Lactone

    
     Hemiacetal 
    
    
    
    Reduction.
  • Key Intermediate: 2-C-methyl-D-ribonolactone.

  • Pros: Convergent; bypasses the difficult synthesis of the 1-O-acetyl/benzoyl sugar donor.

  • Cons: Requires cryogenic conditions (

    
    C); stereoselectivity during the reduction of the hemiacetal can be poor (1:1 
    
    
    
    ) without specific directing groups.
Comparative Data Summary
FeatureRoute A: Vorbrüggen GlycosylationRoute B: Lactone Addition
Starting Material D-Ribose or D-GlucoseD-Fructose or D-Glucose
Key Step Lewis Acid catalyzed coupling (TMSOTf)Lithiated base addition / Silane reduction
Anomeric Ratio (

)
Typically 85:15 to 70:30 Variable (1:1 to 9:1 depending on reduction)
Overall Yield ~15-20% (from D-glucose)~25-30% (optimized)
Scalability Moderate (Chromatography required)High (Crystallization driven)
E-Factor (Waste) High (Multiple protection steps)Moderate

Detailed Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate (2-C-methyl-D-ribonolactone)

A scalable "self-validating" method avoiding expensive Grignard reagents, utilizing the Amadori rearrangement.

Reagents: D-Fructose, Benzylamine, Calcium Hydroxide, Acetone/H2SO4.

  • Amadori Rearrangement: React D-fructose with benzylamine to form the fructosamine intermediate.

  • Calcium-Mediated Rearrangement: Treat the fructosamine with

    
     in water at 
    
    
    
    . The calcium coordinates the sugar, facilitating a rearrangement that expels the amine and contracts the ring to form 2-C-methyl-D-ribonolactone .
    • Checkpoint: The product precipitates as a calcium complex. Acidify with

      
       to release the free lactone.
      
    • Yield: ~20–27% (unoptimized), but highly scalable (kg scale).

Protocol 2: Vorbrüggen Coupling (Route A)

Standardized for 10g scale.

Reagents:

  • Sugar: 1,2,3,5-tetra-O-benzoyl-2-C-methyl-

    
    -D-ribofuranose (10.0 g, 17.2 mmol).
    
  • Base:

    
    -benzoyladenine (4.9 g, 20.6 mmol).
    
  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (3.4 mL, 18.9 mmol).

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Silylation: Suspend

    
    -benzoyladenine in anhydrous MeCN (100 mL). Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq) and stir at 
    
    
    
    until a clear solution forms (approx. 30 min).
  • Coupling: Cool the solution to

    
    . Add the benzoylated sugar dissolved in MeCN.
    
  • Activation: Dropwise add TMSOTf.

  • Reaction: Warm to

    
     and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 1:1).
    
    • Observation: Look for the disappearance of the sugar donor (

      
      ) and appearance of two lower spots (the 
      
      
      
      and
      
      
      nucleosides).
  • Work-up: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography. The

    
    -anomer (biologically active) is typically more polar than the 
    
    
    
    -anomer.
    • Yield: Expect 60-75% combined yield, with a

      
       ratio of ~4:1.
      

Visualizations

Diagram 1: Synthetic Pathway Comparison

This diagram contrasts the linear "Sugar Modification" route with the convergent "Lactone" route.

SynthesisRoutes Start D-Fructose / D-Glucose Lactone 2-C-Methyl-D-ribonolactone (Key Intermediate) Start->Lactone Ca(OH)2 Rearr. ProtectedSugar Tetra-O-benzoyl-2-C-Me-Sugar Lactone->ProtectedSugar Reduction & Benzoylation Lithiation Lithiated Nucleobase Addition (-78°C) Lactone->Lithiation CouplingA Vorbrüggen Coupling (BSA / TMSOTf) ProtectedSugar->CouplingA ProductA Protected Nucleoside (Mixture alpha/beta) CouplingA->ProductA Final 2'-C-Methyladenosine ProductA->Final Deprotection (NH3/MeOH) Hemiacetal Hemiacetal Intermediate Lithiation->Hemiacetal Reduction Silane Reduction (Et3SiH / BF3) Hemiacetal->Reduction Reduction->Final Deprotection

Caption: Comparison of Route A (Classical Glycosylation) and Route B (Lactone Addition). Route B is more convergent but requires strict stereocontrol during reduction.

Diagram 2: Anomeric Selectivity Logic

A decision tree for handling the critical


 mixture.

Purification Mixture Crude Reaction Mixture (alpha + beta anomers) Check Anomeric Ratio (NMR/HPLC) Mixture->Check HighBeta Ratio > 85:15 Check->HighBeta LowBeta Ratio < 70:30 Check->LowBeta Cryst Direct Crystallization (EtOH or Water) HighBeta->Cryst Preferred Column Silica Gel Chromatography (DCM/MeOH) LowBeta->Column Mandatory Pure Pure beta-2'-C-Methyladenosine Cryst->Pure Column->Pure

Caption: Purification strategy based on the stereochemical outcome of the glycosylation step.

References

  • Review of 2'-C-Methyl Nucleosides

    • Title: Synthesis of ribavirin 2'-Me-C-nucleoside analogues.
    • Source: Beilstein J. Org. Chem. 2017, 13, 755–761.
    • URL:[Link]

  • Vorbrüggen Glycosylation & Side Reactions

    • Title: Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions.
    • Source: Frontiers in Chemistry, 2021.
    • URL:[Link]

  • Industrial Synthesis of Ribonolactone (Fructosamine Route)
  • Biological Activity & SAR

    • Title: Liver-Targeted Prodrugs of 2'-C-Methyladenosine for Therapy of Hepatitis C Virus Infection.[2]

    • Source: J. Med.[2] Chem. 2007, 50, 16, 3891–3896.

    • URL:[Link]

  • Gilead/Merck Scale-Up Approaches

    • Title: Synthesis of Antiviral Nucleoside Analogue Remdesivir (Discusses the C-glycosylation logic applicable to C-methyl analogues).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Comparative Analysis: Benzoyl (Bz) vs. Acetyl (Ac) Protecting Groups in Glycosylation

[1][2][3][4]

Executive Summary

In carbohydrate chemistry, the choice between benzoyl (Bz) and acetyl (Ac) esters is rarely a matter of simple preference; it is a strategic decision that dictates the stereochemical outcome, donor reactivity, and synthetic efficiency.[1] While both groups provide Neighboring Group Participation (NGP) to ensure 1,2-trans glycosidic linkages, they diverge significantly in their electronic influence and physicochemical stability.

The Core Distinction:

  • Benzoyl (Bz): The "Robust Director." It offers superior stereocontrol and resistance to acyl migration but significantly deactivates the glycosyl donor ("disarmed"). It is the preferred choice when stereochemical fidelity is paramount or when free hydroxyls are present elsewhere on the scaffold.

  • Acetyl (Ac): The "Flexible Kinetic" group. It is less bulky and easier to install/remove but is prone to

    
     migration and hydrolysis. It is often used when donor reactivity needs to be maintained slightly higher than what Bz allows, or for simple global protection.
    

Mechanistic Foundation: Anchimeric Assistance

Both protecting groups operate via the same fundamental mechanism to enforce 1,2-trans stereochemistry (e.g.,


Visualization: The NGP Pathway

The following diagram illustrates the critical "face-blocking" mechanism that prevents 1,2-cis attack.

NGP_Mechanismcluster_legendKey DifferenceDonorGlycosyl Donor(Leaving Group at C1)OxoOxocarbenium Ion(Planar C1)Donor->OxoPromoter Activation(-LG)AcyloxAcyloxonium Ion(5-Membered Ring)Oxo->AcyloxC2-Ester Attack(NGP)Product1,2-trans Glycoside(Stereocontrolled)Acylox->ProductAcceptor Attack(Backside Displacement)NoteBz forms a more rigid,stable acyloxoniumthan Ac due tophenyl conjugation.

Figure 1: Mechanism of Anchimeric Assistance.[2][3] The stability of the Acyloxonium intermediate dictates the stereochemical fidelity.

Comparative Analysis

Reactivity: The "Armed-Disarmed" Spectrum

Following the principles established by Fraser-Reid, esters are "disarming" groups compared to ethers (like benzyl), meaning they destabilize the developing positive charge at the anomeric center (oxocarbenium ion) via electron withdrawal.[4][5]

  • Benzoyl (Bz): Strongly electron-withdrawing (inductive effect of phenyl + carbonyl). It creates a "Super-Disarmed" donor relative to acetyl. This makes Bz-protected donors slower to react, which can be advantageous for suppressing side reactions but requires more potent promoters (e.g., NIS/TfOH).

  • Acetyl (Ac): Disarmed, but less so than benzoyl.[2] The methyl group is electron-donating relative to the phenyl ring, making the carbonyl slightly less electrophilic.

Experimental Implication: In a "chemoselective" glycosylation where two donors compete, an Ac-protected donor can sometimes be activated in the presence of a Bz-protected donor, though the window is narrow compared to Ether vs. Ester.

Stability and Acyl Migration

This is often the deciding factor in complex oligosaccharide synthesis.

FeatureAcetyl (Ac)Benzoyl (Bz)
Migration Risk High. Prone to

migration (e.g., C4

C6) under basic conditions or on silica gel.
Low. The bulkier phenyl group and resonance stability make migration thermodynamically unfavorable.
Acid Stability Moderate.High.
Base Stability Low (cleaves easily with Zemplén).Moderate (requires longer reaction times or higher pH).
Crystallinity Low (often oils/syrups).High. Bz derivatives often form solids, aiding purification without chromatography.

Critical Insight: If your acceptor has a free hydroxyl group nearby (e.g., a 4-OH acceptor with a free 6-OH), do not use Acetyl on the donor if migration is possible post-coupling. Use Benzoyl to lock the regiochemistry.

Stereochemical Outcomes (Data Trends)

While both favor 1,2-trans, the degree of selectivity differs.[6]

Glycosylation TypeAcetyl Selectivity (

)
Benzoyl Selectivity (

)
Notes
Glucosylation ~1:10< 1:20 Bz forms a more rigid dioxolenium ion, shielding the cis-face more effectively.
Fucosylation Mixture (often

-major)
> 20:1 (

-selective)
In L-fucose, the Bz group at C2 strongly directs

(1,2-trans).
Remote Control WeakStrong 4-O-Bz groups can exert remote participation (e.g., in Galactose) to influence anomeric selectivity.[7]

Decision Matrix: Which Group to Choose?

Use this logic flow to select the appropriate group for your specific synthetic step.

Decision_TreeStartSelect Protecting Groupfor C2 PositionQ1Is 1,2-trans selectivity critical?Start->Q1Q3Is there a risk ofacyl migration?Q1->Q3YesUseBnConsider Ether (Bn)(Non-participating)Q1->UseBnNo (Need 1,2-cis)Q2Is the product crystalline?UseBzUSE BENZOYL (Bz)Q2->UseBzNeed CrystallinityUseAcUSE ACETYL (Ac)Q2->UseAcNeed Ease of RemovalQ3->Q2Low RiskQ3->UseBzHigh Risk

Figure 2: Strategic Decision Matrix for C-2 Protection.

Experimental Protocols

Installation of Benzoyl Groups (Standard)

This protocol ensures complete benzoylation while minimizing acyl migration during workup.

  • Reagents: Substrate (1.0 eq), Benzoyl Chloride (BzCl, 1.2 eq per OH), Pyridine (Solvent/Base), DMAP (0.1 eq, catalyst).

  • Procedure:

    • Dissolve substrate in anhydrous Pyridine (0.5 M) under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add BzCl dropwise to control exotherm.

    • Add DMAP. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup (Crucial):

    • Dilute with DCM. Wash with cold 1M HCl (to remove pyridine) followed by saturated

      
      .
      
    • Note: Benzoyl groups are lipophilic; the product will likely be a solid or foam. Recrystallize from EtOH/Hexanes if possible.

Selective Removal (Zemplén Transesterification)

Both groups are removed via transesterification, but Bz requires monitoring.

  • Reagents: NaOMe (0.1 eq) in anhydrous MeOH.

  • Procedure:

    • Dissolve protected sugar in anhydrous MeOH (or MeOH/THF if insoluble).

    • Add NaOMe solution to reach pH 9–10.

    • Ac: Reaction usually complete in 30 mins at RT.

    • Bz: Reaction may require 2–12 hours. If slow, heat to 40°C.

  • Quenching:

    • Neutralize with Amberlite IR-120 (

      
       form) resin until pH 7.
      
    • Filter and concentrate.

References

  • Fraser-Reid, B., et al. (1988). Armed and disarmed saccharides: A strategy for the synthesis of oligosaccharides.[8][9]Journal of the American Chemical Society .[10] Link

  • Roslund, M. U., et al. (2008). Acyl Group Migration and Cleavage in Selectively Protected

    
    -D-Galactopyranosides as Studied by NMR Spectroscopy and Kinetic Calculations.Journal of the American Chemical Society .[10] Link
    
  • Codée, J. D. C., et al. (2023). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity.PMC (National Institutes of Health) . Link

  • BenchChem Guide. (2025). Benzoyl vs. Acetyl Protecting Groups in Fucosylation.[11][6][12][13]Link

  • Zhang, Z., et al. (2011). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies.[9]Topics in Current Chemistry . Link

Validation of Stereochemistry by X-ray Crystallography: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative of Absolute Certainty

In pharmaceutical development, "probable" is not a valid scientific standard. The determination of absolute configuration (AC) is a critical regulatory milestone; a misassignment can lead to catastrophic clinical failures or dead-end synthetic routes. While spectroscopic methods like NMR and VCD offer rapid screening capabilities, Single Crystal X-ray Diffraction (SC-XRD) remains the definitive "Gold Standard" for stereochemical validation.

This guide objectively compares SC-XRD against its primary alternatives, delineating why X-ray crystallography provides the highest tier of evidentiary weight for New Chemical Entity (NCE) registration, and provides a self-validating protocol for its execution.

Technical Deep Dive: The X-ray Advantage

Unlike indirect methods that infer stereochemistry through magnetic environments or optical rotation, SC-XRD determines absolute configuration directly through the physics of Anomalous Dispersion .

The Mechanism: Breaking Friedel's Law

In standard diffraction, Friedel's Law states that the intensity of a reflection


 is equal to its inverse 

. However, when X-rays near the absorption edge of an atom (the "heavy" atom) interact with the crystal, a phase lag occurs. This phenomenon, known as anomalous scattering, breaks the symmetry between Friedel pairs (Bijvoet pairs).

By accurately measuring the intensity differences between these pairs (


), we can mathematically distinguish between enantiomorphs with near-100% statistical confidence.
Key Validation Metrics

To quantify this certainty, two parameters are paramount:

  • Flack Parameter (

    
    ):  The traditional metric.[1]
    
    • 
      : The model is correct.
      
    • 
      : The model is inverted (wrong enantiomer).
      
    • 
      : Racemic twin or weak anomalous signal.
      
  • Hooft Parameter (

    
    ):  A modern Bayesian post-refinement statistic.
    
    • Superior for light-atom structures (C, H, N, O only) where anomalous signal is weak.

    • Often provides lower standard uncertainties (s.u.)[2][3] than the Flack parameter.

Comparative Analysis: X-ray vs. Alternatives

While X-ray is the standard, it is not always the first line of defense due to the crystallization bottleneck.[4][5] Below is a critical comparison of SC-XRD against NMR and VCD.

Comparison Matrix
FeatureX-ray Crystallography (SC-XRD) NMR (Mosher/NOE) VCD (Vibrational Circular Dichroism)
Nature of Data Direct (Electron density map)Indirect (Chemical shift anisotropy / Dipolar coupling)Indirect (Comparison to DFT calc.)
Sample State Solid (Single Crystal required)SolutionSolution or Liquid
Derivatization None (unless co-crystallization needed)Required (Chiral derivatizing agents)None
Confidence Level >99% (Statistical certainty)~90-95% (Subject to conformational averaging)~95% (Dependent on DFT level of theory)
Time to Result Days to Weeks (Crystal growth dependent)Hours (Synthesis + Acquisition)Hours (Acquisition + Calculation)
Limitations Requires crystal; Light atoms (C/N/O) require high redundancy.Requires pure sample; Interpretation complex for flexible molecules.Computationally expensive for large molecules.
Critical Analysis
  • Vs. NMR: NMR methods (e.g., Mosher's method) rely on the synthesis of diastereomers. If the conformational preference of the derivatized molecule is unexpected, the assignment can be reversed . X-ray suffers no such ambiguity.

  • Vs. VCD: VCD is excellent for oils.[6] However, it relies on the accuracy of Density Functional Theory (DFT) calculations. If the theoretical model fails to capture a specific solvation state or conformer present in the experiment, the assignment is invalid.

Strategic Decision Framework

Not every molecule requires X-ray immediately.[4][5] Use this logic flow to optimize resource allocation.

StereochemDecision Start New Chiral Compound IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can single crystals be grown? IsSolid->CanCrystallize Yes VCD VCD / OR (For Oils/Liquids) IsSolid->VCD No (Oil/Liquid) HeavyAtom Contains Heavy Atom (S, Cl, P, metal)? CanCrystallize->HeavyAtom Yes NMR Chiral NMR / Derivatization (Mosher's Method) CanCrystallize->NMR No (Amorphous) XRD_Mo SC-XRD (Mo Source) Standard Protocol HeavyAtom->XRD_Mo Yes (Strong Signal) XRD_Cu SC-XRD (Cu Source) Light Atom Protocol HeavyAtom->XRD_Cu No (Weak Signal) NMR->VCD Ambiguous Result

Figure 1: Decision tree for selecting the appropriate stereochemical validation method based on sample physical properties and atomic composition.

Experimental Protocol: The Self-Validating System

To ensure publication-quality results that meet IUCr (International Union of Crystallography) standards, follow this protocol. This workflow is designed to maximize the anomalous signal, even for light-atom structures.

Step 1: Crystal Screening & Selection
  • Objective: Isolate a single domain crystal.

  • Method: Use polarized light microscopy. Select a crystal with sharp extinction (turns black every 90° rotation).

  • Criteria: Avoid twinned crystals. If the crystal does not extinguish sharply, it is likely a cluster or twin, which will degrade the Flack parameter.

Step 2: Data Collection Strategy (Crucial)

The accuracy of the Flack parameter depends on the multiplicity (redundancy) of Friedel pairs.

  • Source: Use Cu K

    
      radiation (
    
    
    
    Å) for organic molecules. The anomalous signal (
    
    
    ) for Oxygen is ~0.03e with Mo, but ~0.05e with Cu, significantly improving differentiation.
  • Coverage: Aim for >98% completeness.

  • Friedel Pairs: Do NOT merge Friedel pairs during data reduction. Ensure MERG 0 or equivalent instruction is used in reduction software (e.g., SAINT, CrysAlisPro).

Step 3: Refinement & Validation
  • Software: SHELXL or OLEX2.

  • Refinement: Refine the Flack parameter (

    
    ) as a free variable.
    
  • Validation Check:

    • If

      
      , the error is too high. You need better data or a heavier atom.
      
    • If

      
      , the structure is likely correct but data is noisy.
      
    • Gold Standard:

      
       with 
      
      
      
      (e.g.,
      
      
      ).
Workflow Diagram

XRDWorkflow Sample Pure Enantiomer Screen Crystal Screening (Polarized Light) Sample->Screen Collect Data Collection (Full Sphere, Cu Kα) Screen->Collect Process Data Reduction (Keep Friedel Pairs Separate) Collect->Process Refine Refinement (SHELXL / Flack x) Process->Refine Validate Validation (CheckCIF / Hooft y) Refine->Validate

Figure 2: The Self-Validating X-ray Workflow. Note the specific requirement to keep Friedel pairs separate during reduction.

Case Study: When NMR Lied

A compelling example of X-ray's supremacy is the structural reassignment of Cipralisant .

  • The Problem: Initial assignments based on comparative NMR and homology models suggested a specific absolute configuration.

  • The Conflict: Synthesis of the proposed structure yielded a compound that did not match the biological activity profile expected.

  • The Resolution: X-ray crystallography of the tartrate salt provided the definitive structure. The X-ray data revealed that the initial NMR-based assignment was incorrect due to an unforeseen conformational twist that altered the NOE signals. The X-ray structure (Flack x = -0.02(4)) corrected the stereocenter, saving the project from pursuing a dead-end lead.

References

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature Protocols. Link

  • Absolute structure and absolute configuration. International Union of Crystallography (IUCr) Online Dictionary. Link

  • Parsons, S., Flack, H. D.[7] & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[1][8][9][10] Acta Crystallographica Section B. Link

  • Hooft, R. W. W., Straver, L. H. & Spek, A. L. (2008).[11] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography. Link

  • Wesolowski, S. S., & Pivonka, D. E. (2013).[12] A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD). Bioorganic & Medicinal Chemistry Letters. Link

Sources

Biological Activity of Nucleosides Derived from Distinct Ribose Precursors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity of nucleosides derived from different ribose precursors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The biological activity of nucleoside analogs (NAs) is governed strictly by the structural fidelity of the glycon (sugar) moiety to the target enzyme's binding pocket. While nucleobase modifications primarily determine hydrogen bonding specificity, modifications to the ribose precursor —the sugar scaffold—dictate kinase activation rates, polymerase selectivity, and metabolic stability.

This guide compares nucleosides derived from four distinct sugar precursor classes: D-Ribose/Deoxyribose (native scaffolds), Arabinose (2'-epimers), L-Sugars (enantiomers), and Carbocyclic/Acyclic variants. We analyze their performance in antiviral and anticancer applications, supported by experimental data on potency (IC50/EC50), mitochondrial toxicity, and intracellular half-life.

Classification by Ribose Precursor & Scaffold

The "ribose precursor" in this context refers to the carbohydrate starting material or the final sugar scaffold configuration used to synthesize the nucleoside.

A. D-Ribose & 2'-Deoxyribose Derivatives (The Native Mimics)
  • Precursor Origin: D-Ribose or 2'-Deoxy-D-ribose.

  • Mechanism: These analogs most closely mimic natural substrates. They are readily phosphorylated by cellular kinases but often carry a 3'-modification (e.g., Azidothymidine/AZT) to force obligate chain termination.

  • Key Limitation: High affinity for host polymerases (Pol

    
    , 
    
    
    
    ,
    
    
    ) often leads to significant toxicity, particularly mitochondrial toxicity via Pol
    
    
    inhibition.
B. Arabinose Derivatives (The 2'-Epimers)
  • Precursor Origin: D-Arabinose (epimer of ribose at the 2'-position).

  • Key Products: Cytarabine (Ara-C), Vidarabine (Ara-A).

  • Biological Activity: The 2'-OH is "up" (trans to the 3'-OH) rather than "down" (cis). This steric inversion hinders rotation of the nucleoside within the DNA helix.

  • Performance: Primarily anticancer . Ara-C is incorporated into DNA, causing a "non-obligate" chain termination where the polymerase slows down or stalls due to steric hindrance, triggering S-phase arrest.

C. L-Sugar Derivatives (The Enantiomers)
  • Precursor Origin: L-Ribose, L-Xylose, or synthesized via chiral resolution.

  • Key Products: Lamivudine (3TC), Emtricitabine (FTC).[1]

  • Biological Activity: These are "mirror image" nucleosides. Remarkably, human cellular kinases (like deoxycytidine kinase) can phosphorylate them, and viral polymerases (HIV RT, HBV Pol) recognize them.

  • Performance: Antiviral .[1][2][3][4] Crucially, human mitochondrial DNA polymerase

    
     does not recognize the L-configuration well, resulting in a significantly better safety profile compared to D-nucleosides.
    
D. Carbocyclic & Acyclic Mimics (The Stable Scaffolds)
  • Precursor Origin: Cyclopentane derivatives (Carbocyclic) or open-chain aliphatics (Acyclic).

  • Key Products: Abacavir, Entecavir (Carbocyclic); Acyclovir (Acyclic).

  • Biological Activity: Replacement of the ribose ring oxygen with a methylene group (Carbocyclic) prevents glycosidic bond cleavage by phosphorylases, enhancing metabolic stability. Acyclic analogs lack the ring entirely, requiring specific viral kinases (e.g., HSV Thymidine Kinase) for initial phosphorylation, granting extreme selectivity.

Comparative Performance Analysis
2.1 Anticancer Potency: Arabinose vs. Fluorinated Ribose

A critical comparison in oncology is between Cytarabine (Ara-C) (Arabinose-derived) and Gemcitabine (2',2'-difluoro-deoxycytidine). While both target DNA synthesis, Gemcitabine's fluorinated sugar locks the ring in a specific conformation and inhibits ribonucleotide reductase (RNR), providing a dual mechanism.

Table 1: Comparative Potency in Leukemic & Solid Tumor Models

FeatureCytarabine (Ara-C)Gemcitabine (dFdC)Mechanistic Advantage
Ribose Modification 2'-OH inverted (Arabino)2',2'-Difluoro (Ribose)Fluorine increases lipophilicity and prevents enzymatic deamination.
IC50 (HL-60 Leukemia) ~2.5 µM [1]~0.02 - 0.05 µM [2]Gemcitabine is ~50-100x more potent in vitro.
Intracellular Retention Low (Rapid deamination)HighFluorine blocks cytidine deaminase (CDA).
Primary Indication Acute Myeloid Leukemia (AML)Pancreatic, Lung, BladderGemcitabine has broader solid tumor activity.
2.2 Antiviral Safety: D- vs. L-Nucleosides

The shift from D-ribose to L-ribose precursors revolutionized HIV therapy by reducing mitochondrial toxicity.

Table 2: Mitochondrial Toxicity Hierarchy (Pol


 Inhibition) 
RankCompoundSugar ScaffoldToxicity LevelClinical Manifestation
1 (Most Toxic) Zalcitabine (ddC)2',3'-DideoxyriboseSevereNeuropathy, Pancreatitis
2 Didanosine (ddI)2',3'-DideoxyriboseHighPancreatitis, Lactic Acidosis
3 Stavudine (d4T)2',3'-Didehydro-deoxyriboseModerate/HighLipoatrophy, Lactic Acidosis
4 Zidovudine (AZT)3'-Azido-deoxyriboseModerateMyopathy, Anemia
5 (Least Toxic) Lamivudine (3TC) L-Oxathiolane Negligible Benign safety profile
5 (Least Toxic) Emtricitabine (FTC) L-Oxathiolane Negligible Benign safety profile

Data Source: Pol


 inhibition kinetics [3][4].
Mechanistic Visualization
Diagram 1: Nucleoside Analog Mechanism of Action

This pathway illustrates the critical "checkpoints" where the sugar scaffold influences efficacy.

MOA cluster_0 Sugar Scaffold Influence Entry Cell Entry (hENT/hCNT Transporters) Kinase1 1st Phosphorylation (Rate Limiting Step) Entry->Kinase1 Sugar Specificity Critical Here Kinase23 2nd/3rd Phosphorylation (Host Kinases) Kinase1->Kinase23 ActiveDrug Nucleoside Triphosphate (NTP - Active Form) Kinase23->ActiveDrug Target1 Viral Polymerase (RT / NS5B) ActiveDrug->Target1 High Affinity (Desired) Target2 Host DNA Pol ActiveDrug->Target2 Low Affinity (Desired) Effect1 Chain Termination (Obligate/Non-Obligate) Target1->Effect1 Effect2 Mitochondrial Toxicity (Pol Gamma Inhibition) Target2->Effect2 Off-Target

Caption: The sugar scaffold dictates the efficiency of the first phosphorylation step and the selectivity ratio between Viral Polymerase (Therapeutic Effect) and Host Polymerase (Toxicity).

Diagram 2: Experimental Screening Workflow

A standardized logic flow for evaluating new sugar-modified nucleosides.

Screening Step1 Synthesis of Sugar-Modified Analog Step2 In Vitro Cytotoxicity (MTT Assay in PBMCs) Step1->Step2 Decision1 CC50 > 100 µM? Step2->Decision1 Step3 Antiviral Assay (Replicon/Plaque Reduction) Decision1->Step3 Yes (Non-Toxic) Stop Discard Candidate Decision1->Stop No (Too Toxic) Step4 Mitochondrial Tox Screen (mtDNA/nDNA Ratio) Step3->Step4 High Potency (Low EC50) Step5 Kinase Kinetics (Kcat/Km) Step4->Step5 Low Toxicity

Caption: A "Fail-Fast" screening workflow prioritizing cytotoxicity and mitochondrial safety early in the development of nucleoside analogs.

Experimental Protocols
Protocol A: Mitochondrial Toxicity Assessment (qPCR Method)

This protocol differentiates general cytotoxicity from specific mitochondrial DNA depletion, a hallmark of D-ribose analog toxicity.

  • Cell Seeding: Seed HepG2 or relevant cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with the nucleoside analog at

    
     and 
    
    
    
    the therapeutic
    
    
    for 14 days. Include ddC (Zalcitabine) as a positive control for mtDNA depletion.[5][6][7]
  • Sub-culturing: Passage cells every 3–4 days to maintain log-phase growth and ensure drug exposure over multiple replication cycles.

  • DNA Extraction: Harvest cells and extract total DNA using a silica-column based kit (e.g., DNeasy).

  • qPCR Quantification:

    • Target 1 (Mitochondrial): COXII or ND1 gene.

    • Target 2 (Nuclear): GAPDH or β-Globin gene (internal control).

  • Calculation: Calculate the relative mtDNA content using the

    
     method:
    
    
    
    
    Interpretation: A ratio < 0.5 compared to vehicle control indicates significant mitochondrial toxicity.
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Standard baseline for establishing the Selectivity Index (SI = CC50 / EC50).

  • Preparation: Seed cells (e.g., Vero, HepG2, or PBMCs) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Dosing: Add serial dilutions of the nucleoside analog (range 0.1 µM to 1000 µM).

  • Incubation: Incubate for 3–5 days (depending on cell doubling time).

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate CC50 (concentration reducing viability by 50%).

References
  • Plunkett, W., et al. (1987). "Comparison of the toxicity and metabolism of 9-beta-D-arabinofuranosyl-2-fluoroadenine and 9-beta-D-arabinofuranosyladenine in human lymphoblastoid cells." Cancer Research.

  • Heinemann, V., et al. (1988). "Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine." Cancer Research.

  • Johnson, A.A., et al. (2001). "Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase." Journal of Biological Chemistry.

  • Birkus, G., et al. (2002). "Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors." Antimicrobial Agents and Chemotherapy.[2][8]

  • Feng, J.Y., et al. (2010). "Mechanistic Studies of the L-Nucleoside Analogs Lamivudine and Emtricitabine." Antiviral Research.

Sources

Safety Operating Guide

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose Proper Disposal Procedures

Executive Summary: Immediate Action Protocol

Status: Non-Acute Toxin | Hazard: Irritant (Skin/Eye/Respiratory) | Disposal Method: High-Temperature Incineration[1][2][3]

If you are currently dealing with a spill or immediate disposal requirement, follow this triage protocol immediately before proceeding to the detailed technical guide.

ScenarioImmediate Action
Minor Spill (< 10 g) Dry Sweep. Do not use water initially (compound is lipophilic).[1][2][3] Sweep carefully into a sealable jar. Label as "Solid Organic Waste."[3]
Major Spill (> 10 g) Isolate & Ventilate. Wear N95/P100 mask to prevent dust inhalation.[2][3] Use damp paper towels (acetone/ethanol moistened) to pick up residue after dry sweeping.[2][3]
Skin Contact Wash with Soap/Water. The compound is lipophilic; water alone is ineffective.[2][3] Scrub for 15 mins.
Eye Contact Flush Immediately. Use eyewash station for 15 mins.[2][3][4][5] Seek medical attention if irritation persists.

Technical Profile & Hazard Assessment

Compound Identity:

  • Chemical Name: 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose[1][2][3][6][7][8][9][10]

  • CAS Number: 15397-15-6[1][2][3][6][8][9][11]

  • Molecular Formula: C₃₄H₂₈O₉[1][2]

  • Molecular Weight: 580.58 g/mol [1][2][6][9][11]

  • Physical State: White to off-white crystalline powder.[1][2][3]

Chemical Context for Disposal: As a Senior Application Scientist, I must emphasize that this compound is a benzoylated carbohydrate intermediate , commonly used in the synthesis of nucleoside analogs (e.g., HCV or COVID-19 antivirals).[3]

Critical Disposal Properties:

  • Lipophilicity: The four benzoyl groups render this sugar derivative highly hydrophobic.[2][3] Do not attempt to flush down the drain. It will coat pipes and persist in the water trap, creating a long-term contamination source.[1][2][3]

  • Hydrolytic Instability: In the presence of strong bases (e.g., NaOH, KOH) or strong acids, the ester linkages will hydrolyze, releasing benzoic acid and the free sugar.[3] This reaction is exothermic.[2][3] Do not mix with basic waste streams to prevent unexpected heat generation or pH shifts in waste drums.[2][3]

  • Dust Explosion Potential: Like many fine organic powders, high concentrations of dust in the air can be explosive.[3][12] Avoid using compressed air for cleanup.[2][3]

Waste Segregation & Pre-Treatment

Effective disposal starts at the bench. Segregation prevents cross-reactivity and ensures compliance with incineration protocols.[2][3]

A. Solid Waste (Pure Compound)[2][3]
  • Container: High-density polyethylene (HDPE) or glass jars.

  • Labeling: Must be labeled "Non-Regulated Organic Solid" (unless specific local regulations apply).[3] Explicitly list "Benzoyl-protected carbohydrate" to inform waste handlers of potential benzoic acid generation if treated.[1][2][3]

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent fire hazards.[3]

B. Liquid Waste (Mother Liquors/Solutions)

This compound is typically dissolved in organic solvents like Dichloromethane (DCM), Ethyl Acetate, or DMSO.[3]

  • Solvent Compatibility: Segregate based on the solvent primarily.[2][3]

    • Halogenated Waste:[1][2] If dissolved in DCM or Chloroform.[2][3]

    • Non-Halogenated Waste: If dissolved in Ethyl Acetate, Hexanes, or Alcohols.[3]

  • Pre-Disposal Check: Ensure the solution pH is neutral (6-8). If the solution contains residual reagents (e.g., pyridine from benzoylation), list them as primary contaminants.[3]

DOT Diagram: Waste Segregation Decision Matrix

WasteSegregation Start Waste Generation (1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in HDPE/Glass Jar Label: 'Organic Solid - Irritant' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (EtOAc, MeOH, DMSO) SolventCheck->NonHalo HaloAction Halogenated Waste Stream (Code: F001/F002) Halo->HaloAction NonHaloAction Non-Halogenated Organic Waste (Code: F003/F005) NonHalo->NonHaloAction

Figure 1: Decision matrix for segregating 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose waste streams based on physical state and solvent carrier.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Objective: Safe transfer of solid material to incineration stream.

  • PPE Required: Nitrile gloves, safety goggles, lab coat, N95 dust mask (if handling >100g).[3]

  • Container Selection: Use a wide-mouth HDPE jar. Avoid narrow necks to prevent dust cloud formation during transfer.[2][3]

  • Transfer:

    • Use a plastic spatula or scoop.[2][3]

    • Do not pour from a height.[2][3]

  • Decontamination: Wipe the exterior of the container with an ethanol-dampened wipe.[2][3] Dispose of the wipe in the solid waste container.[3]

  • Documentation: Log the weight. Label as "1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose" and add hazard warnings: "Irritant," "Combustible Dust."[1][2][3]

Protocol B: Hydrolysis & Neutralization (Optional - Only if required by EHS)

Note: This is rarely required for this specific compound but may be necessary if your facility prohibits "unknown" intermediates.[1][2][3]

Mechanism: Saponification of benzoate esters releases benzoic acid.[2][3] Reaction:


[1][2]
  • Dissolve: Dissolve 10g of waste in 100mL Methanol.

  • Treat: Slowly add 2M NaOH solution (50mL) while stirring. Caution: Exothermic.[1][2]

  • Monitor: Allow to stir for 1 hour.

  • Neutralize: Adjust pH to 7 using 1M HCl.

  • Dispose: The resulting solution now contains sodium benzoate and sugar. It can be disposed of as "Non-Halogenated Organic Solvent Waste."[2][3]

Regulatory Compliance & Classification

US EPA (RCRA) Classification:

  • Listing: Not specifically P-listed or U-listed.

  • Characteristic Waste:

    • Ignitability (D001): Not applicable for the solid (unless mixed with oxidizers).[2][3]

    • Corrosivity (D002): Not applicable (Solid).[2][3]

    • Reactivity (D003): Stable.[2][3][12]

    • Toxicity (D004-D043): Not typically characteristic, but check for heavy metal catalysts (e.g., Tin/Sn) if the compound was synthesized using stannylating agents.[3]

  • Recommendation: Classify as Non-Regulated Chemical Waste unless mixed with listed solvents.[2][3]

European Waste Catalogue (EWC):

  • Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[3]

References

  • National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for Benzoyl-protected Carbohydrates. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives. (Context on stability of benzoyl groups). Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose (CAS: 15397-15-6 for the


-anomer) is not merely a reagent; it is a high-value scaffold used in the synthesis of 2'-C-methyl nucleoside analogs, a class of compounds critical for inhibiting viral RNA polymerases (e.g., in Hepatitis C and SARS-CoV-2 therapeutics).[1]

As a Senior Application Scientist, my directive for handling this compound goes beyond basic compliance. We implement rigorous PPE and handling standards for two reasons:

  • Biological Uncertainty: While benzoyl-protected sugars are generally stable, they are precursors to biologically active nucleosides. Until fully characterized, we treat them as Occupational Exposure Band (OEB) 2 compounds (potential irritants/sensitizers).

  • Compound Integrity: This intermediate is prone to hydrolysis if exposed to ambient moisture and can degrade if contaminated by biological particulates (skin flakes, hair). Your PPE protects the chemistry as much as it protects you.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific physical and chemical risks associated with benzoylated furanoses.

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine, Static-Prone Dust Benzoyl groups add lipophilicity, making the powder fluffy and prone to static charge.[1] It aerosolizes easily during weighing, leading to inhalation risks.
Health (Acute) Respiratory & Eye Irritation Fine particulates can mechanically irritate the alveoli and cornea. Potential for hydrolysis to benzoic acid (a mild irritant) upon contact with mucous membranes.
Health (Chronic) Sensitization (Unknown) As a drug intermediate, long-term sensitization effects are often uncharacterized.[1] The "Precautionary Principle" applies.
Reactivity Hydrolysis Sensitivity Reacts with strong bases or prolonged moisture exposure to deprotect (remove benzoyl groups), ruining the starting material.

The PPE Matrix: Scaled Protection

We do not use a "one size fits all" approach. PPE is determined by the quantity handled and the energy applied (e.g., heating, stirring).

Table 1: PPE Requirements by Operational Scale
Protective LayerAnalytical Scale (< 100 mg)Preparative Scale (100 mg - 10 g)Process Scale (> 10 g / Reactor Loading)
Respiratory Fume hood sash at proper height.[1] N95 mask optional but recommended.Mandatory: N95 or P100 Half-mask respirator if outside a hood.[1]Mandatory: PAPR (Powered Air Purifying Respirator) or Full-face P100 if handling open powder.[1]
Dermal (Hands) Double Gloving: Nitrile (Inner) + Nitrile (Outer). Change outer gloves immediately after contact.Double Gloving: Nitrile (Inner) + Extended Cuff Nitrile (Outer).Chemical Resistant: Butyl rubber or heavy-gauge Nitrile over sleeve cuffs.[1]
Ocular Standard Safety Glasses with side shields.[2]Chemical Safety Goggles (indirect venting) to prevent dust entry.Face Shield + Safety Goggles.[2][3][4]
Body Standard Lab Coat (Cotton/Poly blend).Lab Coat + Disposable Tyvek® Sleeves.Full Tyvek® Coverall (Type 5/6) to prevent dust accumulation on clothes.
Footwear Closed-toe shoes.[1]Closed-toe shoes + Shoe Covers.[1]Chemical Resistant Safety Boots or double shoe covers.

Scientist's Note: Benzoyl groups are lipophilic. If the powder touches your skin, it will dissolve into the natural oils, potentially facilitating absorption. Never touch your face with gloved hands.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Context: This is the moment of highest risk for dust generation.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Management: Use an anti-static gun or ionizer bar inside the balance chamber. Benzoylated sugars are notorious for "jumping" off spatulas due to static.

  • Technique: Do not pour from the bottle. Use a disposable anti-static weighing boat and a clean stainless steel spatula.

B. Reaction Setup & Solvent Handling

Context: Solvents like Dichloromethane (DCM) or Pyridine are often used with this compound.

  • Glove Permeation: If dissolving in DCM, standard nitrile gloves degrade in <5 minutes. You must use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon splash.

  • Temperature Control: If the reaction involves cooling (e.g., -78°C for lithiation or Grignard addition), wear cryogenic gloves over your chemical gloves.

C. Spill Management

Context: A spill of white powder on a white benchtop is hard to see.

  • Isolate: Mark the area.

  • Wet Method: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with Ethyl Acetate or Acetone (solvents in which the compound is soluble).

  • Wipe: Wipe inward from the perimeter to the center.

  • Dispose: Place all waste in a solid hazardous waste container.

Disposal Strategy

Proper disposal ensures environmental compliance and prevents downstream contamination.

  • Solid Waste: Dispose of contaminated PPE, weighing boats, and paper towels in Hazardous Solid Waste (Incineration recommended). Do not use general trash.

  • Liquid Waste:

    • Halogenated:[1] If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Acetone/Ethyl Acetate.

  • Container: Triple rinse the empty reagent bottle with Acetone before disposing of the glass.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, ensuring safety checks are integrated into the workflow.

G Start Start: Material Retrieval Check Risk Assessment: Check Quantity & Form Start->Check SmallScale < 10g (Analytical) Use Fume Hood Check->SmallScale Low Dust Risk LargeScale > 10g (Process) Use Powder Hood/PAPR Check->LargeScale High Dust Risk Weighing Weighing Step (Anti-Static Protocols) SmallScale->Weighing LargeScale->Weighing Spill Spill Event? Weighing->Spill Reaction Reaction/Synthesis (Solvent Compatibility Check) Disposal Disposal: Incineration (Solid) Segregated (Liquid) Reaction->Disposal Spill->Reaction No Clean Wet Wipe (Acetone) No Dry Sweeping Spill->Clean Yes Clean->Disposal

Figure 1: Operational workflow for handling benzoylated ribofuranose derivatives, highlighting the critical divergence based on scale and the spill response protocol.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10243689 (Related Benzoyl-protected Ribose). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Thermo Fisher Scientific. (2022). Safety Data Sheet: 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (Analogous Handling). Retrieved from ]">https://www.fishersci.com

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose
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